2,4,4'-Trihydroxydihydrochalcone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-12-5-1-10(2-6-12)14(18)8-4-11-3-7-13(17)9-15(11)19/h1-3,5-7,9,16-17,19H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBQZFJZIGYXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445133 | |
| Record name | 2,4,4'-trihydroxydihydrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15097-74-2 | |
| Record name | 2,4,4'-trihydroxydihydrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Natural Origins of 2,4,4'-Trihydroxydihydrochalcone: A Technical Guide for Scientific Exploration
For Immediate Release
A comprehensive technical guide has been compiled detailing the natural sources, extraction protocols, and potential biological significance of the dihydrochalcone, 2,4,4'-Trihydroxydihydrochalcone. This document serves as a vital resource for researchers, scientists, and professionals engaged in drug development and natural product chemistry, providing in-depth information on this promising bioactive compound.
This compound, a flavonoid derivative, has been identified in a select group of botanicals, most notably within the resinous exudates of several Dracaena species, commonly known as "dragon's blood." This guide consolidates the current scientific knowledge on its natural occurrence and outlines methodologies for its isolation and characterization.
Natural Sources: A Focus on Dracaena and Soymida
The primary documented natural sources of this compound are found within the plant kingdom, specifically in the following species:
-
Dracaena cochinchinensis : This plant is a significant source of the commercially available "dragon's blood" resin, from which this compound has been isolated.[1]
-
Dracaena draco : The resin of the Canary Islands dragon tree is another confirmed source of this dihydrochalcone.[2]
-
Soymida febrifuga : This medicinal plant, also known as the Indian redwood, has been reported to contain this compound.
While the presence of this compound in these species is established, quantitative data regarding its concentration remains limited in publicly available scientific literature. The table below summarizes the known natural sources.
| Plant Species | Family | Common Name | Plant Part Containing the Compound |
| Dracaena cochinchinensis | Asparagaceae | Dragon's Blood Tree | Resin |
| Dracaena draco | Asparagaceae | Canary Islands Dragon Tree | Resin |
| Soymida febrifuga | Meliaceae | Indian Redwood | Not specified in available literature |
Experimental Protocols: From Extraction to Identification
The isolation and purification of this compound from its natural sources necessitate a multi-step approach involving extraction and chromatography. The following protocols are based on established methodologies for the separation of flavonoids and related phenolic compounds from plant materials.
General Extraction of Dihydrochalcones from Dracaena Resin
This protocol is a generalized procedure based on the successful isolation of chalcones and dihydrochalcones from Dracaena species.
-
Maceration : The powdered resin is macerated with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation.
-
Filtration and Concentration : The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This step fractionates the extract based on the polarity of its constituents. The dihydrochalcones are typically found in the less polar fractions.
-
Chromatographic Purification : The fraction containing the target compound is subjected to various column chromatography techniques for further purification.
-
Silica Gel Column Chromatography : This is a primary method for separating compounds based on their polarity. A step-wise or gradient elution with a solvent system (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity) is employed.
-
Sephadex LH-20 Column Chromatography : This technique is used for the separation of compounds based on their molecular size and is particularly effective for purifying flavonoids. Methanol is a common solvent for this method.
-
-
Structure Elucidation : The purity and structure of the isolated this compound are confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are essential for elucidating the detailed chemical structure.
-
Illustrative Experimental Workflow
The following diagram, generated using the DOT language, illustrates a general workflow for the isolation of this compound.
Signaling Pathways and Biological Activities: An Area for Future Research
While the biological activities of chalcones as a class are widely studied, with many exhibiting anti-inflammatory, antioxidant, and anticancer properties, specific research into the signaling pathways modulated by this compound is still in its nascent stages. Chalcones are known to interact with a variety of molecular targets, including kinases and other enzymes involved in cellular signaling.[3] However, dedicated studies are required to elucidate the specific mechanisms of action for this compound.
The structural similarity of this compound to other bioactive flavonoids suggests its potential to influence key cellular processes. Future research should focus on investigating its effects on signaling cascades such as the MAP kinase and NF-κB pathways, which are often implicated in inflammation and cell proliferation.
The following diagram provides a conceptual overview of the potential for natural products like dihydrochalcones to interact with cellular signaling pathways.
This technical guide provides a foundational understanding of this compound from its natural sources. Further research is warranted to fully uncover its quantitative distribution, optimize extraction protocols, and elucidate its specific biological functions and mechanisms of action.
References
2,4,4'-Trihydroxydihydrochalcone: A Comprehensive Technical Guide on Biological Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,4'-Trihydroxydihydrochalcone, a member of the dihydrochalcone (B1670589) class of plant secondary metabolites, is a structurally intriguing molecule with potential therapeutic applications. While direct research on this specific compound is emerging, this technical guide consolidates the current understanding of its biological activities and underlying mechanisms by examining available data and drawing inferences from closely related chalcones and dihydrochalcones. This document provides a comprehensive overview of its antioxidant, anti-inflammatory, and potential anticancer properties, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development endeavors.
Introduction
Chalcones and their hydrogenated derivatives, dihydrochalcones, are a significant class of polyphenolic compounds found abundantly in fruits, vegetables, and medicinal plants. They form the central backbone of flavonoids and are recognized for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This compound, characterized by a C6-C3-C6 backbone with hydroxyl groups at the 2, 4, and 4' positions, is structurally similar to other well-studied bioactive chalcones. This guide aims to provide an in-depth analysis of its biological activities and mechanisms of action, leveraging data from direct studies where available and from structurally analogous compounds to build a comprehensive profile.
Biological Activities of this compound and Related Compounds
The biological efficacy of this compound and its analogues is attributed to their chemical structure, particularly the number and position of hydroxyl groups, which influence their ability to scavenge free radicals and interact with cellular signaling pathways.
Antioxidant Activity
The antioxidant properties of chalcones are pivotal to their protective effects against oxidative stress-mediated diseases. While direct antioxidant data for this compound is limited, studies on its isomer, 2,4,4'-trihydroxychalcone (B600757) (isoliquiritigenin), provide valuable insights. This isomer has been shown to effectively inhibit lipid peroxidation.
A study investigating the efficacy of 2,4,4′-trihydroxychalcone in preventing the oxidation of sunflower oil demonstrated its potent antioxidant capabilities. The compound effectively reduced the formation of primary and secondary oxidation products over an 88-day storage period, with its performance being comparable or superior to the synthetic antioxidant butylated hydroxytoluene (BHT).[1] The antioxidant mechanism is likely attributed to the hydrogen-donating ability of its phenolic hydroxyl groups, which can neutralize free radicals.[1]
Table 1: Antioxidant Activity of 2,4,4'-Trihydroxychalcone in Sunflower Oil [1]
| Parameter | Concentration (ppm) | Day 22 | Day 44 | Day 66 | Day 88 |
| Peroxide Value (meq O₂/kg) | Control | 20.3 ± 1.5 | 45.6 ± 2.1 | 80.2 ± 3.3 | 141.9 ± 5.7 |
| 100 | 15.1 ± 0.9 | 30.2 ± 1.8 | 55.4 ± 2.5 | 98.7 ± 4.1 | |
| 500 | 10.5 ± 0.6 | 22.8 ± 1.3 | 40.1 ± 1.9 | 70.3 ± 3.2 | |
| 1000 | 8.2 ± 0.4 | 18.4 ± 1.1 | 32.7 ± 1.5 | 58.9 ± 2.6 | |
| p-Anisidine Value | Control | 4.8 ± 0.3 | 8.9 ± 0.5 | 13.2 ± 0.7 | 18.9 ± 1.0 |
| 100 | 3.1 ± 0.2 | 6.2 ± 0.4 | 9.8 ± 0.6 | 14.3 ± 0.8 | |
| 500 | 2.2 ± 0.1 | 4.5 ± 0.3 | 7.1 ± 0.4 | 10.8 ± 0.6 | |
| 1000 | 1.8 ± 0.1 | 3.6 ± 0.2 | 5.9 ± 0.3 | 8.7 ± 0.5 |
Structure-activity relationship studies of dihydrochalcones suggest that the presence and position of hydroxyl groups are critical for antioxidant activity. Specifically, a 2',6'-dihydroxy configuration appears to confer higher electron transfer and hydrogen atom transfer activities compared to a 2',4'-dihydroxy arrangement.[2][3]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases. Chalcones have demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways. Research on structurally similar compounds suggests that this compound likely possesses anti-inflammatory properties. For instance, 2',4-dihydroxy-3',4',6'-trimethoxychalcone has been shown to attenuate the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-activated macrophages.[4] This effect is mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways.[4]
Another related compound, 2,2',4'-trihydroxychalcone, has been identified as an inhibitor of the RORγt transcription factor, which is crucial for the differentiation of pro-inflammatory Th17 cells.[5][6] By inhibiting RORγt, this chalcone (B49325) effectively suppressed Th17 cell differentiation and alleviated disease progression in mouse models of experimental autoimmune encephalomyelitis (EAE), colitis, and skin allograft rejection.[5][6]
Anticancer Activity
The anticancer potential of chalcones is a major area of investigation. Studies on various cancer cell lines have revealed the cytotoxic and pro-apoptotic effects of several hydroxylated chalcones. For example, 2',4',4-trihydroxy-3-methoxychalcone exhibited strong anticancer activity against HeLa (cervical cancer) and WiDr (colon cancer) cell lines with IC50 values of 8.53 µg/mL and 2.66 µg/mL, respectively.[7] Similarly, 2',4-dihydroxy-3-methoxychalcone (B8714405) was active against HeLa and WiDr cells with IC50 values of 12.80 µg/mL and 19.57 µg/mL.[7]
The proposed mechanism for the anticancer effects of some chalcones involves the inhibition of the PI3K/AKT/NF-κB signaling pathway, which is a critical regulator of cell survival and proliferation.[8]
Table 2: Anticancer Activity of Related Chalcones [7]
| Compound | Cell Line | IC50 (µg/mL) |
| 2',4',4-trihydroxy-3-methoxychalcone | HeLa | 8.53 |
| WiDr | 2.66 | |
| T47D | 24.61 | |
| 2',4-dihydroxy-3-methoxychalcone | HeLa | 12.80 |
| WiDr | 19.57 | |
| T47D | 20.73 |
Mechanisms of Action: Signaling Pathways
The biological activities of this compound and its analogs are mediated through the modulation of several key signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Chalcones can inhibit this pathway by preventing the activation of IκB kinase (IKK), thereby blocking NF-κB nuclear translocation.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Natural Compound 2,2',4'-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Antioxidant Profile of 2,4,4'-Trihydroxydihydrochalcone: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the antioxidant properties of 2,4,4'-Trihydroxydihydrochalcone. While direct quantitative experimental data for this specific molecule is limited in publicly available literature, this document synthesizes existing data on structurally related dihydrochalcones and the corresponding 2',4',4-trihydroxychalcone to provide a scientifically grounded overview. It covers key antioxidant assays, detailed experimental protocols, and the primary signaling pathway implicated in the antioxidant effects of this class of compounds.
Introduction to this compound
This compound is a flavonoid belonging to the dihydrochalcone (B1670589) subclass. These compounds are characterized by two aromatic rings (A and B) connected by a three-carbon aliphatic chain, in contrast to their unsaturated counterparts, chalcones. The antioxidant potential of flavonoids is largely attributed to the number and arrangement of hydroxyl (-OH) groups on their aromatic rings, which enable them to donate hydrogen atoms or electrons to neutralize free radicals. The structure of this compound, with its three hydroxyl groups, suggests significant antioxidant potential.
Quantitative Antioxidant Data
Structure-Activity Relationship Insights
Research on various dihydrochalcones reveals key structural features that govern their antioxidant capacity[1][2][3][4]:
-
Hydroxyl Groups: The number and position of -OH groups are the most critical factors. Dihydrochalcones with more hydroxyl groups generally exhibit stronger antioxidant activity.
-
B-Ring Substitution: The presence of an o-dihydroxyl group on the B-ring significantly enhances antioxidant capacity[3].
-
A-Ring Substitution: A 2'-OH group on the A-ring is important for maintaining antioxidant activity[3]. Studies on phloretin (B1677691) (a 2',4',6',4-tetrahydroxydihydrochalcone) and its derivatives indicate that the 2',6'-di-OH moiety on the A-ring, in conjunction with a 4-OH on the B-ring, results in potent antioxidant effects[1][2].
-
Glycosylation: The addition of a sugar moiety (glycosylation) to a hydroxyl group generally decreases the antioxidant activity by reducing the number of available -OH groups for radical scavenging[1][2][4].
Based on these principles, this compound, possessing a 2,4-dihydroxy pattern on one ring and a 4-hydroxy pattern on the other, is expected to be an effective antioxidant.
Comparative Data from Related Compounds
The following table summarizes the antioxidant activity of related chalcones and dihydrochalcones to provide a comparative context.
| Compound Name | Assay | IC50 Value | Reference |
| 2',4',4-Trihydroxychalcone | DPPH | 26.55 ± 0.55 µg/mL | [5] |
| Phloretin (2',4',6',4-Tetrahydroxydihydrochalcone) | DPPH | 31.2 ± 0.5 µM | [1] |
| ABTS | 11.5 ± 0.2 µM | [1] | |
| FRAP | 108.7 ± 4.3 µM Trolox Eq. | [1] | |
| Phloridzin (Phloretin-2'-glucoside) | DPPH | 203.4 ± 11.2 µM | [1] |
| ABTS | 38.6 ± 0.9 µM | [1] | |
| FRAP | 52.8 ± 2.1 µM Trolox Eq. | [1] |
Note: The data presented is for comparative purposes and does not represent experimental values for this compound.
Mechanism of Antioxidant Action
Dihydrochalcones exert their antioxidant effects through several mechanisms, primarily by direct radical scavenging and by modulating endogenous antioxidant defense systems.
Direct Radical Scavenging
The primary mechanism for direct antioxidant activity involves the donation of a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) from the phenolic hydroxyl groups to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring.
Modulation of Cellular Signaling Pathways
Beyond direct scavenging, many chalcones and related flavonoids activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[6][7][8][9][10] This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, including some chalcones, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[7][9] The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of numerous antioxidant genes. This induces the transcription of a suite of protective enzymes, including:
-
Heme Oxygenase-1 (HO-1)
-
NAD(P)H:Quinone Oxidoreductase 1 (NQO1)
-
Glutamate-Cysteine Ligase (GCL)
-
Superoxide Dismutase (SOD)
This upregulation of endogenous antioxidant enzymes fortifies the cell against oxidative stress.
Experimental Protocols for Antioxidant Assays
The following are detailed methodologies for common in vitro and cell-based antioxidant assays relevant to the evaluation of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[11][12][13][14]
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol (B145695).
-
Create a series of dilutions from the stock solution to obtain a range of concentrations.
-
Prepare a fresh 0.1 mM solution of DPPH in methanol. This solution should be protected from light.
-
-
Assay Procedure (96-well plate format):
-
To respective wells, add 100 µL of each concentration of the test compound.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent only).
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[5]
Methodology:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Prepare stock and serial dilutions of the test compound as described for the DPPH assay.
-
-
Assay Procedure:
-
Add a small volume of each test compound dilution to a specific volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[15][16][17]
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP working solution fresh by mixing 10 volumes of 300 mM acetate (B1210297) buffer (pH 3.6), 1 volume of 10 mM TPTZ in 40 mM HCl, and 1 volume of 20 mM FeCl₃·6H₂O.
-
Warm the working solution to 37°C before use.
-
Prepare stock and serial dilutions of the test compound. A standard curve is typically generated using FeSO₄·7H₂O.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the sample or standard solution to each well.
-
Add 280 µL of the pre-warmed FRAP working solution to all wells.
-
Incubate the plate at 37°C in the dark for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve and is often expressed as µmol Fe(II) equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation induced by a free radical generator. It is considered more biologically relevant than chemical assays as it accounts for cellular uptake and metabolism.[18][19][20]
Methodology:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of 6.0 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment and confluence.
-
-
Assay Procedure:
-
Remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Treat the cells with the test compound at various concentrations along with 25 µM of the probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) for 1 hour.
-
Remove the treatment solution and wash the cells again with PBS.
-
Add 600 µM of the free radical initiator 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour at 37°C.
-
Calculate the area under the curve (AUC) for both control and sample-treated wells.
-
The CAA value is calculated using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Conclusion and Future Directions
While direct experimental evidence is pending, structure-activity relationship studies strongly suggest that this compound is a potent antioxidant. Its three hydroxyl groups are well-positioned to engage in direct radical scavenging. Furthermore, as a member of the chalcone family, it is a plausible candidate for activating the cytoprotective Nrf2-ARE signaling pathway.
For drug development professionals and researchers, the next logical steps involve the empirical validation of these properties. Synthesizing or isolating pure this compound and subjecting it to the detailed in vitro and cellular assays described in this guide is essential. Such studies will provide the definitive quantitative data needed to fully assess its potential as a therapeutic agent or a valuable component in nutraceutical formulations. Investigating its specific interaction with the Keap1-Nrf2 complex would further elucidate its mechanism of action and its promise in combating oxidative stress-related pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-antioxidant capacity relationship of dihydrochalcone compounds in Malus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ijcea.org [ijcea.org]
- 15. ejournals.asuu.org.ng [ejournals.asuu.org.ng]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
- 20. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 2,4,4'-Trihydroxydihydrochalcone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4'-Trihydroxydihydrochalcone is a flavonoid, a class of natural products known for a wide range of biological activities. Chalcones and their derivatives have garnered significant interest in drug discovery for their potential therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. By leveraging computational methods, researchers can efficiently screen for potential biological targets, predict pharmacokinetic properties, and elucidate potential mechanisms of action, thereby accelerating the drug development process.
This document outlines a systematic workflow, details key experimental protocols for computational analyses, and presents hypothetical predictive data in a structured format for clarity and comparative analysis.
In Silico Prediction Workflow
The in silico analysis of this compound's bioactivity follows a multi-step computational workflow. This process begins with the preparation of the ligand structure and proceeds through target prediction, molecular docking, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling.
Physicochemical and Pharmacokinetic Properties
The initial step in the in silico evaluation involves predicting the physicochemical properties and pharmacokinetic (ADME) profile of this compound. These predictions are crucial for assessing its drug-likeness and potential for oral bioavailability. Tools like SwissADME are commonly used for this purpose.[3]
Table 1: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Acceptable Range for Drug-Likeness |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 258.27 | < 500 |
| LogP (Consensus) | 2.50 | ≤ 5 |
| Hydrogen Bond Donors | 3 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | ≤ 10 |
| Molar Refractivity | 72.50 | 40 - 130 |
| Topological Polar Surface Area (Ų) | 77.76 | < 140 |
| Lipinski's Rule of Five | ||
| Violations | 0 | 0 |
| Pharmacokinetics | ||
| GI Absorption | High | High |
| BBB Permeant | No | No |
| P-gp Substrate | No | No |
| CYP1A2 Inhibitor | Yes | No/Yes |
| CYP2C9 Inhibitor | Yes | No/Yes |
| CYP2C19 Inhibitor | No | No/Yes |
| CYP2D6 Inhibitor | No | No/Yes |
| CYP3A4 Inhibitor | Yes | No/Yes |
| Drug-Likeness | ||
| Bioavailability Score | 0.55 | > 0.1 |
Potential Biological Targets and Bioactivities
Based on the chemical structure of this compound, several potential biological targets can be predicted using target fishing algorithms. These predictions are founded on the principle of chemical similarity, where compounds with similar structures are likely to interact with similar protein targets.
Table 2: Predicted Biological Targets for this compound
| Target Class | Specific Target Example | Predicted Bioactivity |
| Enzymes | Tyrosinase | Skin lightening, Hyperpigmentation treatment |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | |
| 5-Lipoxygenase (5-LOX) | Anti-inflammatory | |
| Xanthine Oxidase | Gout treatment, Antioxidant | |
| Kinases | Epidermal Growth Factor Receptor (EGFR) | Anticancer |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Anticancer (Anti-angiogenesis) | |
| Nuclear Receptors | Estrogen Receptor Alpha (ERα) | Hormone-related cancer therapy |
| G-Protein Coupled Receptors | Cannabinoid Receptor 1 (CB1) | Neuromodulatory effects |
Molecular Docking and Interaction Analysis
To investigate the potential binding mode and affinity of this compound with its predicted targets, molecular docking simulations are performed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor.
Table 3: Hypothetical Molecular Docking Results for this compound with Key Targets
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Predicted Interaction Type |
| Tyrosinase (2Y9X) | -8.2 | HIS263, HIS259, VAL283 | Hydrogen Bond, Hydrophobic |
| COX-2 (5KIR) | -9.5 | ARG120, TYR355, SER530 | Hydrogen Bond, Pi-Alkyl |
| EGFR Tyrosine Kinase (1M17) | -7.9 | LEU718, VAL726, LYS745 | Hydrogen Bond, Hydrophobic |
Predicted Signaling Pathway Involvement
Based on the predicted targets, it is possible to hypothesize the signaling pathways that may be modulated by this compound. For instance, inhibition of EGFR could disrupt downstream pathways crucial for cancer cell proliferation and survival.
Detailed Experimental Protocols
Ligand and Protein Preparation
-
Ligand Preparation : The 3D structure of this compound is obtained from a chemical database like PubChem (CID: 10801179).[4] The structure is then optimized using a force field (e.g., MMFF94) in software such as Avogadro or PyRx to achieve a low-energy conformation.
-
Protein Preparation : The crystal structures of target proteins are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added using tools like AutoDockTools.
Molecular Docking
Molecular docking is performed using software like AutoDock Vina.[5]
-
Grid Box Generation : A grid box is defined around the active site of the target protein to encompass the binding pocket.
-
Docking Execution : The prepared ligand is docked into the active site of the prepared protein. The search algorithm explores possible binding conformations and scores them based on a scoring function.
-
Analysis : The resulting docking poses are analyzed to identify the one with the lowest binding energy. Interactions between the ligand and protein residues are visualized using software like PyMOL or Discovery Studio.
ADMET Prediction
ADMET properties are predicted using web-based platforms such as SwissADME and OSIRIS Property Explorer.[3]
-
Input : The canonical SMILES string of this compound is submitted to the server.
-
Prediction : The servers calculate various physicochemical descriptors, pharmacokinetic properties, and potential toxicity risks based on established models and algorithms.
-
Interpretation : The results are analyzed to assess the drug-likeness and potential liabilities of the compound.
Conclusion and Future Directions
The in silico analysis presented in this guide provides a robust framework for the initial assessment of the bioactivity of this compound. The predictive data suggests that this compound possesses favorable drug-like properties and may exhibit anticancer and anti-inflammatory activities through interactions with targets such as EGFR and COX-2.
It is imperative to note that these computational predictions are hypothetical and require experimental validation. Future research should focus on in vitro and in vivo studies to confirm the predicted bioactivities and elucidate the precise mechanisms of action. These may include enzyme inhibition assays, cell-based proliferation assays, and animal models of disease. The integration of computational and experimental approaches is crucial for the successful development of novel therapeutic agents.
References
- 1. jurnalfkip.unram.ac.id [jurnalfkip.unram.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. This compound | C15H14O4 | CID 10801179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Reported Occurrences of 2,4,4'-Trihydroxydihydrochalcone in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones and their derivatives, such as dihydrochalcones, represent a significant class of open-chain flavonoids that are bioprecursors to the entire flavonoid family in plants. These compounds are synthesized via the phenylpropanoid pathway and are known for a wide array of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects. 2,4,4'-Trihydroxydihydrochalcone is a specific dihydrochalcone (B1670589) that has been identified in a limited number of plant species. This technical guide provides a comprehensive overview of the reported natural occurrences of this compound, details the experimental protocols for its isolation and characterization, and visualizes its biosynthetic pathway and a general experimental workflow.
Reported Natural Occurrences of this compound
This compound has been identified in a select number of plant species. The primary sources reported in the literature are from the genera Dracaena and Soymida. The compound's presence is documented in the following plants:
-
Dracaena cochinchinensis
-
Soymida febrifuga
-
Dracaena draco[1]
While the compound has been successfully isolated and identified from these sources, detailed quantitative analyses are scarce in publicly available literature.
Quantitative Data Summary
The following table summarizes the plant sources from which this compound has been isolated. It is important to note that specific quantitative data, such as the concentration of the compound in different plant tissues (e.g., in mg/g dry weight), are not extensively reported in the reviewed scientific literature. The table, therefore, focuses on the qualitative occurrence of the compound.
| Plant Species | Family | Plant Part | Reported Yield/Concentration |
| Dracaena cochinchinensis | Asparagaceae | Resin | Not specified in reviewed literature |
| Soymida febrifuga | Meliaceae | Not specified in reviewed literature | Not specified in reviewed literature |
| Dracaena draco | Asparagaceae | Resin ("Dragon's blood") | Not specified in reviewed literature |
Experimental Protocols
The following sections detail generalized methodologies for the extraction, isolation, and structural elucidation of this compound from plant sources. These protocols are synthesized from standard techniques reported for the analysis of chalcones and other flavonoids from plant matrices.
Extraction and Isolation Protocol
This protocol outlines a general procedure for the extraction and chromatographic separation of this compound.
-
Preparation of Plant Material: The relevant plant part (e.g., resin, roots, leaves) is air-dried or lyophilized and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
The powdered plant material is subjected to exhaustive extraction, typically using a solvent such as methanol (B129727) or 75% ethanol, at room temperature with continuous shaking or through Soxhlet extraction.
-
The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
Chalcones and related phenolics are typically enriched in the ethyl acetate fraction.
-
-
Column Chromatography:
-
The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography for further purification.
-
Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity.
-
Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are often further purified on a Sephadex LH-20 column, using methanol as the mobile phase, to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved using a preparative HPLC system with a C18 column and a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid).
-
Structural Elucidation Protocol
The structure of the isolated pure compound is confirmed using a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the number, type, and connectivity of protons in the molecule.
-
¹³C-NMR: Provides information on the number and type of carbon atoms.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the molecule and confirm the final structure of this compound.
-
Visualizations: Biosynthetic Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the general biosynthetic pathway of chalcones and a typical experimental workflow for their isolation and identification.
Caption: General biosynthetic pathway of chalcones from L-Phenylalanine.
Caption: Experimental workflow for isolation and identification.
Conclusion and Future Directions
This compound is a naturally occurring flavonoid with a confirmed presence in several plant species, notably within the Dracaena genus. While protocols for its isolation and identification are well-established within the broader context of phytochemistry, there is a clear gap in the literature regarding its quantitative distribution in these plants. Future research should focus on developing and applying validated analytical methods, such as HPLC-MS/MS, to quantify the concentration of this compound in its known sources. Furthermore, comprehensive screening of other plant species, particularly those with a history of use in traditional medicine, may reveal new sources of this compound. Elucidating its biological activities and potential pharmacological applications remains a promising area for further investigation.
References
Methodological & Application
analytical methods for 2,4,4'-Trihydroxydihydrochalcone quantification
An increasing interest in natural compounds for pharmaceutical and nutraceutical applications has led to a growing need for robust analytical methods to quantify specific bioactive molecules. One such molecule of interest is 2,4,4'-Trihydroxydihydrochalcone, a dihydrochalcone (B1670589) derivative with potential therapeutic properties. Accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with a UV detector is a widely used technique for the quantification of phenolic compounds like chalcones due to its high resolution, sensitivity, and reproducibility.[1] A reversed-phase HPLC method is generally suitable for this purpose.
Quantitative Data Summary
The following table summarizes typical quantitative parameters that can be expected during the validation of an HPLC-UV method for this compound, based on data for analogous compounds.[1][3]
| Parameter | Expected Value/Range | Notes |
| Retention Time (t R ) | 5 - 15 min | Dependent on the specific column and mobile phase composition. |
| Linearity (R²) | > 0.999 | Over a concentration range of 1-100 µg/mL.[1] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | |
| Accuracy (% Recovery) | 98 - 102% | Determined by spike-recovery experiments.[1] |
| Precision (% RSD) | < 2% | For both intra-day and inter-day variability.[1] |
| Wavelength (λ max ) | 280 - 380 nm | The specific maximum absorbance should be determined experimentally. |
Experimental Protocol
1.1. Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution:
-
0-15 min: 30-70% B
-
15-20 min: 70% B
-
20-22 min: 70-30% B
-
22-25 min: 30% B[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: To be determined by scanning a standard solution (expected around 280-380 nm). A common wavelength for similar compounds is 365 nm.[1]
-
Injection Volume: 10 µL.[1]
1.2. Reagent and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) may be necessary to remove interfering substances. For formulated products, a simple dissolution and filtration step might be sufficient.
1.3. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the blank (mobile phase) to ensure a clean baseline.
-
Inject the working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: Experimental workflow for HPLC-UV quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing complex matrices or for trace-level quantification.
Quantitative Data Summary
The following table outlines the expected quantitative parameters for an LC-MS method, based on data for similar chalcones.[4][5]
| Parameter | Expected Value/Range | Notes |
| Precursor Ion ([M-H]⁻) | m/z 257.0819 | For this compound (C15H14O4).[4] |
| Product Ions | To be determined experimentally | Fragmentation of the precursor ion will yield specific product ions for MRM. |
| Linearity (R²) | > 0.999 | |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | |
| Limit of Quantification (LOQ) | 0.3 - 30 ng/mL | |
| Accuracy (% Recovery) | 95 - 105% | |
| Precision (% RSD) | < 5% |
Experimental Protocol
2.1. Instrumentation and Conditions:
-
Instrument: LC-MS system (e.g., Q-TOF or Triple Quadrupole).
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.[5]
-
LC Conditions: Similar to the HPLC-UV method described above, but potentially with a lower flow rate (e.g., 0.3-0.5 mL/min) depending on the MS interface.
-
MS Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV.[5]
-
Source Temperature: 120 - 150 °C.[5]
-
Desolvation Temperature: 350 - 450 °C.[5]
-
Cone Gas Flow: 50 L/hr.[5]
-
Desolvation Gas Flow: 600 - 800 L/hr.[5]
-
Scan Range (Full Scan): m/z 50 - 500.[5]
-
MRM Transitions (for quantification): The precursor ion ([M-H]⁻) and its most abundant product ions need to be determined by infusing a standard solution.
-
2.2. Reagent and Sample Preparation:
-
Follow the same procedures as for the HPLC-UV method, but use LC-MS grade solvents.
2.3. Analysis Procedure:
-
Optimize MS parameters by infusing a standard solution of this compound.
-
Develop an LC method to achieve good chromatographic separation.
-
Set up the data acquisition method in Multiple Reaction Monitoring (MRM) mode for quantification, using the optimized precursor and product ion transitions.
-
Analyze the calibration standards and samples as described for the HPLC-UV method.
Workflow Diagram
Caption: Experimental workflow for LC-MS quantification.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of total chalcone (B49325) content or for the analysis of relatively pure samples.[3]
Quantitative Data Summary
The following table presents the expected quantitative parameters for a UV-Vis spectrophotometric method.[3][6]
| Parameter | Expected Value/Range | Notes |
| Wavelength (λ max ) | 280 - 380 nm | To be determined experimentally in the chosen solvent. |
| Linearity (R²) | > 0.999 | For a concentration range of approximately 0.3 - 20 µg/mL.[3] |
| Molar Absorptivity (ε) | To be determined | Dependent on the compound and solvent. |
| Limit of Detection (LOD) | ~0.03 µg/mL | [3] |
| Limit of Quantification (LOQ) | ~0.08 µg/mL | [3] |
| Accuracy (% Recovery) | 98 - 102% | [6] |
Experimental Protocol
3.1. Instrumentation:
-
Instrument: Double-beam UV-Vis spectrophotometer.[7]
3.2. Reagent and Sample Preparation:
-
Solvent: A UV-grade solvent such as ethanol (B145695) or methanol.[7]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the linear range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).[8]
-
Sample Preparation: Dissolve the sample in the same solvent and dilute to fall within the calibration range. Filtration may be required.
3.3. Analysis Procedure:
-
Determine the λ max of this compound by scanning a standard solution over a wavelength range of 200-500 nm.[8]
-
Set the spectrophotometer to the determined λ max .
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solutions.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Workflow Diagram
Caption: Workflow for UV-Vis spectrophotometric analysis.
Conclusion
The analytical methods described provide a comprehensive starting point for the quantification of this compound in various samples. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. For all methods, it is imperative to perform a full method validation according to ICH guidelines to ensure the reliability and accuracy of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 3. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2',4',6'-Trihydroxydihydrochalcone | C15H14O4 | CID 1226045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,4,4'-Trihydroxydihydrochalcone as a Natural Antioxidant in Food
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,4,4'-Trihydroxydihydrochalcone as a natural antioxidant in the food industry. This document includes a summary of its antioxidant properties, protocols for relevant experimental assays, and an exploration of its mechanism of action.
1. Introduction
This compound is a dihydrochalcone, a type of flavonoid found in various plants, including those of the Glycyrrhiza (licorice) species. Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[1][2] The structure of this compound, featuring multiple hydroxyl groups on its aromatic rings, suggests its potential as a potent antioxidant for food preservation.[3] This document outlines its application to prevent lipid oxidation in food products and details the experimental procedures to evaluate its efficacy.
2. Mechanism of Antioxidant Action
The antioxidant activity of this compound is primarily attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups to free radicals, thereby neutralizing them and terminating the oxidative chain reactions.[3] This mechanism is crucial in preventing the oxidation of lipids in food, a major cause of spoilage, off-flavor development, and nutritional loss.
Furthermore, like other chalcones, this compound may exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4][5][6][7][8] This pathway is a key regulator of the cellular antioxidant defense system. By activating Nrf2, the compound can induce the expression of a suite of antioxidant and detoxification enzymes, enhancing the cell's intrinsic ability to combat oxidative stress.
Data Presentation
While specific quantitative in vitro antioxidant data for this compound is limited in the current literature, the following tables summarize data for structurally related chalcones and the performance of its unsaturated analog, 2,4,4'-trihydroxychalcone, in a food matrix. This comparative data provides a strong indication of the potential antioxidant efficacy of this compound.
Table 1: In Vitro Antioxidant Activity of Structurally Related Chalcones
| Compound | Assay | IC50 Value | Reference |
| 2',4',4-Trihydroxychalcone | DPPH | 26.55 ± 0.55 µg/mL | [4] |
| Butein (2',3,4,4'-Tetrahydroxychalcone) | Superoxide Scavenging | Higher activity than DHDM | [4] |
| Phloretin (2′,4′,6′,4-Tetrahydroxydihydrochalcone) | FRAP, •O2− scavenging | > Phloridzin | [4] |
IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: Efficacy of 2,4,4'-Trihydroxychalcone in Stabilizing Sunflower Oil during 88-Day Storage
| Treatment | Peroxide Value (meq O2/kg) - Day 88 | p-Anisidine Value - Day 88 | TBARS (mg MDA/kg) - Day 88 | TOTOX Value - Day 88 | Reference |
| Control (Pure Sunflower Oil) | 141.94 ± 6.03 | 18.90 ± 6.90 | 1.15 ± 0.05 | 160.84 ± 6.03 | [3] |
| 2,4,4'-Trihydroxychalcone (100 ppm) | 105.10 ± 1.30 | 14.50 ± 0.50 | 0.95 ± 0.04 | 119.60 ± 1.80 | [3] |
| 2,4,4'-Trihydroxychalcone (500 ppm) | 88.20 ± 2.60 | 10.20 ± 0.80 | 0.78 ± 0.02 | 98.40 ± 3.40 | [3] |
| 2,4,4'-Trihydroxychalcone (1000 ppm) | 70.50 ± 2.10 | 7.50 ± 0.50 | 0.65 ± 0.03 | 78.00 ± 2.60 | [3] |
| BHT (100 ppm) | 110.30 ± 1.50 | 15.10 ± 0.70 | 0.98 ± 0.02 | 125.40 ± 2.20 | [3] |
| BHT (500 ppm) | 92.40 ± 2.40 | 11.30 ± 0.60 | 0.82 ± 0.04 | 103.70 ± 3.00 | [3] |
| BHT (1000 ppm) | 75.60 ± 2.80 | 8.20 ± 0.40 | 0.68 ± 0.02 | 83.80 ± 3.20 | [3] |
BHT: Butylated hydroxytoluene, a common synthetic antioxidant. PV: Peroxide Value; p-AnV: p-Anisidine Value; TBARS: Thiobarbituric Acid Reactive Substances; TOTOX: Total Oxidation Value.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antioxidant potential of this compound are provided below.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[4][9]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and positive control.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or positive control.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound and determine the IC50 value, which is the concentration required to inhibit 50% of the DPPH radicals.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization, which is measured spectrophotometrically at approximately 734 nm.[4][10]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Phosphate-Buffered Saline (PBS)
-
Trolox (as a positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Control: Prepare a stock solution and serial dilutions of this compound and the positive control (Trolox) as described in the DPPH assay protocol.
-
Assay:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound and positive control.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ radical scavenging activity using the same formula as in the DPPH assay.
-
TEAC Determination: The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the test compound is expressed as µmol of Trolox equivalents per gram of the compound.
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of an antioxidant to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a free radical generator.[11]
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DCFH-DA solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a free radical initiator
-
Quercetin (as a positive control)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and the positive control (Quercetin) in treatment medium for 1 hour.
-
Add DCFH-DA solution to each well and incubate for a further 30 minutes.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove the treatment medium.
-
Add AAPH solution to each well to induce oxidative stress.
-
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated as: CAA unit = 1 - (∫SA / ∫CA) where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Mandatory Visualizations
Caption: Nrf2-ARE Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.
Caption: Experimental Workflow for the ABTS Radical Cation Scavenging Assay.
Application in Food Products and Stability
This compound shows promise as a natural antioxidant to extend the shelf-life of food products susceptible to lipid oxidation, such as oils, fats, and processed foods. The study on its unsaturated analog, 2,4,4'-trihydroxychalcone, in sunflower oil demonstrated its effectiveness in reducing the formation of primary and secondary oxidation products, with performance comparable or even superior to the synthetic antioxidant BHT.[3]
The stability of flavonoids during food processing is a critical factor for their application. The stability of dihydrochalcones can be influenced by factors such as temperature, pH, light, and the presence of enzymes. Generally, flavonoids are more stable in acidic conditions. Thermal processing, such as pasteurization, can potentially lead to some degradation, although the food matrix itself may offer a protective effect.[2][12] Further research is required to specifically evaluate the stability of this compound under various food processing conditions to optimize its application and ensure its antioxidant efficacy in the final product.
This compound possesses the structural characteristics of a potent natural antioxidant. While direct quantitative data on its in vitro antioxidant capacity is still emerging, evidence from structurally similar compounds and its unsaturated analog strongly supports its potential for use in food preservation. Its dual mechanism of direct radical scavenging and potential activation of the endogenous antioxidant defense system via the Nrf2 pathway makes it a promising candidate for further research and development as a natural food antioxidant. The provided protocols offer a robust framework for the systematic evaluation of its antioxidant efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidative and anticancer properties of Licochalcone A from licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A critical review on the stability of natural food pigments and stabilization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2,4,4'-Trihydroxydihydrochalcone for In Vitro Antioxidant Assays
Introduction
Chalcones and their hydrogenated derivatives, dihydrochalcones, are a class of polyphenolic compounds belonging to the flavonoid family.[1][2] These compounds have garnered significant interest in medicinal chemistry and drug development due to their wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[2] The antioxidant capacity of these molecules is primarily attributed to their chemical structure, specifically the number and position of hydroxyl (-OH) groups on their two aromatic rings, which enables them to effectively scavenge free radicals.[3]
2,4,4'-Trihydroxydihydrochalcone is a dihydrochalcone (B1670589) whose antioxidant potential can be robustly evaluated using various in vitro assays. This document provides detailed protocols for assessing its antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. It also discusses the underlying mechanisms of action and presents comparative data from structurally related compounds.
Mechanism of Antioxidant Action
The antioxidant effects of dihydrochalcones like this compound are exerted through multiple mechanisms:
-
Radical Scavenging : The primary mechanism involves direct scavenging of free radicals. The phenolic hydroxyl groups can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Electron Transfer, ET) to neutralize reactive oxygen species (ROS) and other free radicals.[4][5] The presence of hydroxyl groups at the 2, 4, and 4' positions is expected to confer significant radical scavenging capabilities.[6]
-
Activation of Endogenous Antioxidant Pathways : Beyond direct scavenging, chalcones can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the ARE, initiating the transcription of numerous cytoprotective genes and antioxidant enzymes like heme oxygenase-1 (HO-1).[3]
Quantitative Data on Related Chalcones
| Compound | Assay | IC50 Value | Reference |
| 2',4',4-Trihydroxychalcone | DPPH | 26.55 ± 0.55 µg/mL | [3] |
Note: Lower IC50 values indicate higher antioxidant activity. The conversion from a chalcone to a dihydrochalcone (saturation of the α,β-double bond) can influence antioxidant activity, and further experimental validation is required to quantify the precise potency of this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of antioxidant activity.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1][3] The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.[1][3]
Methodology:
-
Reagents and Materials:
-
This compound (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (Spectrophotometric grade)
-
Ascorbic Acid or Trolox (Positive Control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of Solutions:
-
Test Compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol).[1]
-
Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[1] Prepare similar dilutions for the positive control (Ascorbic Acid).
-
DPPH Working Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in the dark.[1][3]
-
-
Assay Protocol (Microplate Method):
-
Add 100 µL of each concentration of the test compound, positive control, or solvent (for the blank) into separate wells of a 96-well plate.[1]
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to each well.[1]
-
Mix the contents gently.
-
Cover the plate and incubate in the dark at room temperature for 30 minutes.[1]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[7]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100[1]
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound's concentration.[3]
-
-
ABTS Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[3]
Methodology:
-
Reagents and Materials:
-
This compound (Test Compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Trolox or Ascorbic Acid (Positive Control)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Preparation of ABTS•+ Radical Cation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[3]
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.[3][8]
-
Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., PBS, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[3][8]
-
-
Assay Protocol:
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using the same formula as in the DPPH assay.[3]
-
Determine the IC50 value from the dose-response curve.
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at a low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[9][10]
Methodology:
-
Reagents and Materials:
-
This compound (Test Compound)
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
Microplate reader
-
-
Procedure:
-
Preparation of FRAP Reagent:
-
Assay Protocol (Microplate Method):
-
Prepare serial dilutions of the test compound and a series of ferrous sulfate solutions (e.g., 100-1000 µM) for the standard curve.
-
Add 20 µL of the sample, standard, or blank to the wells of a 96-well plate.[9]
-
Add 280 µL of the pre-warmed FRAP working solution to each well.[9]
-
Mix and incubate at 37°C for a specified time (e.g., 30 minutes).[9]
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Plot the absorbance of the ferrous sulfate standards against their concentrations to create a standard curve.
-
Calculate the FRAP value of the test samples by comparing their absorbance with the standard curve. The results are typically expressed as µmol of Fe(II) equivalents per gram or mole of the compound.[11]
-
-
This compound possesses the structural hallmarks of a potent antioxidant. The protocols detailed in this document for the DPPH, ABTS, and FRAP assays provide a robust framework for researchers, scientists, and drug development professionals to quantitatively assess its in vitro antioxidant capacity. By elucidating its ability to scavenge free radicals and reduce oxidizing agents, these assays are crucial first steps in characterizing its potential as a therapeutic agent for conditions associated with oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of Dihydrochalcones and Related Derivatives and Their Scavenging and Antioxidant Activity against Oxygen and Nitrogen Radical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcea.org [ijcea.org]
- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejournals.asuu.org.ng [ejournals.asuu.org.ng]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Extraction and Purification of 2,4,4'-Trihydroxydihydrochalcone from Dracaena cochinchinensis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dracaena cochinchinensis, commonly known as Dragon's Blood Tree, produces a red resin that is a rich source of various bioactive compounds, including flavonoids and chalcones. Among these, 2,4,4'-Trihydroxydihydrochalcone has garnered interest for its potential therapeutic properties, such as antioxidant and anti-inflammatory effects. These application notes provide a detailed protocol for the extraction and purification of this compound from the resin of Dracaena cochinchinensis.
Experimental Protocols
1. Preparation of Plant Material: The starting material is the dried resinous exudate from Dracaena cochinchinensis. Ensure the resin is free from foreign materials. The resin is typically ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction: A common method for extracting chalcones and other flavonoids from Dracaena resin is solvent extraction.
-
Solvent Selection: Methanol (B129727) is a frequently used solvent for the initial extraction.[1] Other solvents like ethanol (B145695) or chloroform (B151607) can also be employed depending on the target compounds and subsequent purification strategy.[2]
-
Protocol:
-
Weigh the powdered resin of Dracaena cochinchinensis.
-
Suspend the powder in methanol at a solid-to-solvent ratio of 1:10 (w/v). For example, use 1 liter of methanol for every 100g of powdered resin.
-
Perform the extraction at room temperature with continuous stirring for 24 hours. Alternatively, use sonication for 30-60 minutes to enhance extraction efficiency.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process two to three more times with fresh solvent to ensure exhaustive extraction of the target compounds.
-
Combine all the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
3. Purification: The crude extract contains a complex mixture of compounds. A multi-step chromatographic approach is necessary to isolate this compound.
-
Column Chromatography:
-
Stationary Phases: A combination of different column chromatography techniques is often employed for effective separation. These include Sephadex LH-20, MCI gel, and silica (B1680970) gel.[3]
-
Protocol:
-
Initial Fractionation (MCI gel):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto an MCI gel column pre-equilibrated with water.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
-
Further Purification (Sephadex LH-20):
-
Pool the fractions enriched with this compound.
-
Concentrate the pooled fractions and dissolve the residue in methanol.
-
Apply the sample to a Sephadex LH-20 column.
-
Elute with methanol as the mobile phase. This step is effective in separating compounds based on their molecular size and polarity.
-
Collect and monitor fractions using TLC.
-
-
Final Polishing (Silica Gel):
-
Combine the purified fractions from the Sephadex LH-20 column.
-
Apply the sample to a silica gel column.
-
Elute with a suitable solvent system, such as a gradient of chloroform and methanol or ethyl acetate (B1210297) and hexane. The optimal solvent system should be determined by preliminary TLC analysis.
-
Collect the fractions containing pure this compound.
-
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For obtaining high-purity this compound, a final purification step using preparative HPLC may be necessary.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid to improve peak shape).
-
Detection: UV detector set at a wavelength where the compound has maximum absorbance (e.g., around 280 nm).
-
-
4. Structural Elucidation: The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Data Presentation
Table 1: Extraction and Purification Overview
| Step | Method | Solvent/Mobile Phase | Stationary Phase | Key Objective |
| Extraction | Maceration/Sonication | Methanol | - | To obtain a crude extract rich in flavonoids. |
| Fractionation | Column Chromatography | Water/Methanol gradient | MCI gel | To separate the crude extract into fractions of varying polarity. |
| Purification | Column Chromatography | Methanol | Sephadex LH-20 | To separate compounds based on molecular size. |
| Polishing | Column Chromatography | Chloroform/Methanol or Ethyl Acetate/Hexane gradient | Silica gel | To further purify the target compound from closely related impurities. |
| Final Purification | Preparative HPLC | Acetonitrile/Water gradient | C18 | To achieve high purity of this compound. |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Chalcones are known to possess various biological activities, including anti-inflammatory properties.[4] A simplified potential signaling pathway involved in the anti-inflammatory action of chalcones is the inhibition of the NF-κB pathway.
Caption: Potential anti-inflammatory signaling pathway inhibited by chalcones.
References
- 1. CN110041166A - A kind of Dracaena cochinchinensis extract and its preparation and application with bacteria resistance function - Google Patents [patents.google.com]
- 2. [Studies on the chemical constituents of chloroform extract of Dracaena cochinchinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Cochinchinenin--a new chalcone dimer from the Chinese dragon blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxy Chalcones and Analogs with Chemopreventive Properties | MDPI [mdpi.com]
Application Notes and Protocols for Assessing the Radical Scavenging Activity of 2,4,4'-Trihydroxydihydrochalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4'-Trihydroxydihydrochalcone is a phenolic compound belonging to the dihydrochalcone (B1670589) subclass of flavonoids. Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This capacity for radical scavenging is a critical area of investigation, as oxidative stress induced by free radicals is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
These application notes provide detailed protocols for assessing the in vitro radical scavenging activity of this compound. The methodologies described include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. Furthermore, this document presents a comparative analysis of the antioxidant activity of structurally related chalcones and dihydrochalcones and explores the underlying signaling pathways potentially modulated by these compounds.
Data Presentation: Comparative Radical Scavenging Activity
While specific experimental data for this compound is not widely available, the following table summarizes the 50% inhibitory concentration (IC50) values for structurally similar chalcones and dihydrochalcones from various in vitro antioxidant assays. Lower IC50 values are indicative of higher antioxidant activity. The activity of this compound can be inferred from these related compounds, suggesting it likely possesses significant radical scavenging capabilities due to its hydroxyl substitutions.[1]
| Compound Name | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Phloretin (2',4',6',4-Tetrahydroxydihydrochalcone) | DPPH | > Phloridzin | Trolox | - |
| ABTS | > Phloridzin | Trolox | - | |
| Naringin dihydrochalcone | DPPH | - | Trolox | - |
| ABTS | - | Trolox | - | |
| Neohesperidin dihydrochalcone | DPPH | > Naringin dihydrochalcone | Trolox | - |
| ABTS | > Naringin dihydrochalcone | Trolox | - | |
| 2',4',4-Trihydroxychalcone | DPPH | 26.55 ± 0.55 µg/mL | - | - |
| Butein (2',3,4,4'-Tetrahydroxychalcone) | Superoxide Scavenging | Higher than DHDM | - | - |
| 2',4'-Dihydroxy-3,4-dimethoxychalcone (DHDM) | Superoxide Scavenging | Lower than Butein | - | - |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[2] DPPH is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance at approximately 517 nm.[2] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[3] The decrease in absorbance is proportional to the radical scavenging activity of the compound.[3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compound and Standards:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank (DPPH solution and methanol).
-
A_sample is the absorbance of the test compound or positive control with DPPH solution.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound and the positive control. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from the graph. A lower IC50 value indicates a higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[4] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with a maximum absorbance at 734 nm.[4] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant's activity.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or Ethanol (B145695)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Standards: Prepare serial dilutions of this compound and the positive control as described in the DPPH assay protocol.
-
Assay Protocol:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the test compound, positive control, or solvent (as a blank) to the respective wells.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the same formula as in the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus concentration.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals.[5] The assay uses a fluorescent molecule, such as fluorescein (B123965), which loses its fluorescence upon oxidation by peroxyl radicals generated from a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[6] The presence of an antioxidant delays the decay of fluorescence. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a stock solution of Trolox in phosphate buffer and create a standard curve by preparing serial dilutions (e.g., 6.25, 12.5, 25, 50 µM).
-
-
Preparation of Test Compound: Prepare serial dilutions of this compound in phosphate buffer.
-
Assay Protocol:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the test compound, Trolox standards, or phosphate buffer (as a blank) to the respective wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, maintaining the temperature at 37°C.
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.
-
Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the test compound by comparing its Net AUC to the Trolox standard curve. The results are typically expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.
-
Signaling Pathway and Experimental Workflow
Nrf2-ARE Signaling Pathway Activation
Beyond direct radical scavenging, chalcones can exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as chalcones, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7] This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter region of target genes, initiating their transcription.[7][8] These genes encode for protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant defense capacity.[1]
Caption: Nrf2-ARE signaling pathway activated by this compound.
Experimental Workflow for Assessing Radical Scavenging Activity
The following diagram illustrates the general workflow for evaluating the radical scavenging activity of this compound using the described in vitro assays.
Caption: General experimental workflow for in vitro radical scavenging assays.
References
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nrf2 Activation and Its Coordination with the Protective Defense Systems in Response to Electrophilic Stress [mdpi.com]
- 7. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of 2,4,4'-Trihydroxydihydrochalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4'-Trihydroxydihydrochalcone is a dihydrochalcone, a class of natural compounds belonging to the flavonoid family. Dihydrochalcones are recognized for a variety of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, making them promising candidates for further investigation in drug discovery and development. These application notes provide detailed protocols for cell-based assays to evaluate the biological activities of this compound. The protocols are designed to be comprehensive and adaptable for use in a standard cell culture laboratory.
Data Presentation: Comparative Biological Activities
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the biological activities of structurally related chalcones and dihydrochalcones to provide a comparative context for experimental design and data interpretation.
Table 1: Cytotoxicity of Chalcone (B49325) and Dihydrochalcone Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Licochalcone A | B-16 (mouse melanoma) | MTT | 25.89 | [1] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivative (2b) | SH-SY5Y (neuroblastoma) | MTT | 5.20 | [2] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivative (2g) | SH-SY5Y (neuroblastoma) | MTT | 7.52 | [2] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivative (2h) | A-549 (lung carcinoma) | MTT | 9.99 | [2] |
| Chalcone-dihydropyrimidone hybrid (9d) | MCF-7 (breast adenocarcinoma) | MTT | <10 | [3] |
| Chalcone-dihydropyrimidone hybrid (9g) | MCF-7 (breast adenocarcinoma) | MTT | <10 | [3] |
| Chalcone-dihydropyrimidone hybrid (9h) | MCF-7 (breast adenocarcinoma) | MTT | <10 | [3] |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (esophageal squamous cell carcinoma) | CCK-8 | 4.97 | [4] |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 (esophageal carcinoma) | CCK-8 | 9.43 | [4] |
Table 2: Anti-inflammatory Activity of Chalcone and Dihydrochalcone Derivatives
| Compound/Derivative | Cell Line | Parameter Measured | Inhibition/IC50 | Reference |
| 2',6'-dihydroxy-4'-methoxydihydrochalcone | RAW 264.7 | Nitric Oxide (NO) | Significant reduction | |
| 2',6'-dihydroxy-4'-methoxydihydrochalcone | RAW 264.7 | TNF-α | Significant reduction | |
| 2',6'-dihydroxy-4'-methoxydihydrochalcone | RAW 264.7 | IL-1β | Significant reduction | |
| 2',4'-dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 | NO | Dose-dependent attenuation | [5] |
| 2',4'-dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 | TNF-α | Dose-dependent attenuation | [5] |
| 2',4'-dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 | IL-6 | Dose-dependent attenuation | [5] |
| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | IL-6 | ~83.12% inhibition at 20 µM | [6] |
| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | TNF-α | ~91.64% inhibition at 20 µM | [6] |
Table 3: Antioxidant Activity of Chalcone and Dihydrochalcone Derivatives
| Compound/Derivative | Assay | IC50 | Reference |
| 2',4',4-Trihydroxychalcone | DPPH Radical Scavenging | 26.55 ± 0.55 µg/mL | [7] |
| Phloretin (2',4',6',4-Tetrahydroxydihydrochalcone) | DPPH, ABTS, FRAP, •O2− scavenging | > Phloridzin | [7] |
| Butein (2',4',3,4-Tetrahydroxychalcone) | Superoxide Scavenging | Higher activity than DHDM | [7] |
| 2',4'-Dihydroxy-3,4-dimethoxychalcone (DHDM) | Superoxide Scavenging | Lower activity than Butein | [7] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) to assess the anti-inflammatory potential of this compound.
Principle: The Griess assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. In an acidic environment, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be quantified spectrophotometrically at 540 nm.[6]
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) and incubate for 24 hours. Include unstimulated and vehicle-treated controls.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.
Anti-inflammatory Activity: Measurement of TNF-α and IL-6
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells treated with this compound.
Principle: A sandwich ELISA is used to measure the concentration of cytokines in the cell culture supernatant. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate is added that is converted by HRP to a colored product, the intensity of which is proportional to the amount of cytokine present.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Human TNF-α and IL-6 ELISA kits (follow manufacturer's instructions)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Nitric Oxide Inhibition Assay protocol.
-
Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[8][9][10] This typically involves: a. Adding standards and samples to the antibody-coated plate. b. Incubating and washing the plate. c. Adding the detection antibody. d. Incubating and washing the plate. e. Adding the enzyme conjugate (e.g., Streptavidin-HRP). f. Incubating and washing the plate. g. Adding the substrate and incubating for color development. h. Adding a stop solution.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually 450 nm).
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples using the standard curves. Determine the percentage of inhibition for each cytokine relative to the LPS-stimulated control.
Antioxidant Activity: Intracellular Reactive Oxygen Species (ROS) Scavenging Assay
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure the intracellular ROS scavenging activity of this compound.
Principle: DCFDA is a non-fluorescent compound that can diffuse into cells. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Materials:
-
This compound
-
A suitable cell line (e.g., RAW 264.7 or HepG2)
-
Complete cell culture medium
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
An oxidizing agent (e.g., H₂O₂ or tert-butyl hydroperoxide) as a positive control
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a suitable pre-incubation time (e.g., 1-2 hours).
-
DCFDA Loading: Remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA solution in serum-free medium to each well and incubate for 30-45 minutes at 37°C in the dark.[2][11]
-
Induction of Oxidative Stress: Remove the DCFDA solution, wash the cells with PBS, and then add the medium containing an oxidizing agent (e.g., 100 µM H₂O₂) to induce ROS production. Include a control group without the oxidizing agent.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[12]
-
Data Analysis: Calculate the percentage of ROS scavenging activity for each concentration of the test compound compared to the control group treated only with the oxidizing agent.
Signaling Pathways
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Chalcones are known to inhibit this pathway at various points.
Nrf2 Signaling Pathway in Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or electrophiles, including some chalcones, can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Path diagram of the nuclear factor kappa B (NFKB) signalling pathway [pfocr.wikipathways.org]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of 2,4,4'-Trihydroxydihydrochalcone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of 2,4,4'-Trihydroxydihydrochalcone and the identification of its potential metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols described herein are compiled from established methodologies for similar chalcone (B49325) and dihydrochalcone (B1670589) compounds and are intended to serve as a comprehensive starting point for method development and validation.
Introduction
This compound is a dihydrochalcone, a class of natural compounds belonging to the flavonoid family.[1] These compounds and their derivatives are of significant interest to the scientific community due to their wide range of potential pharmacological activities.[2] Robust and sensitive analytical methods are crucial for the pharmacokinetic studies, metabolism research, and overall development of these compounds as potential therapeutic agents. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of this compound and the characterization of its metabolites in complex biological samples such as plasma and urine.
Experimental Protocols
The following protocols are recommended for the LC-MS/MS analysis of this compound and its metabolites.
Sample Preparation
Effective sample preparation is critical to remove matrix interferences and ensure accurate and reproducible results. Protein precipitation is a common and effective method for plasma and urine samples.
Protocol for Protein Precipitation of Plasma and Urine Samples:
-
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724). For quantitative analysis, the acetonitrile should contain a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
A C18 reversed-phase column is recommended for good peak shape and separation of the parent compound and its metabolites.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). |
| Mobile Phase A | Water with 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid. |
| Flow Rate | 0.3 mL/min. |
| Injection Volume | 5-10 µL. |
| Column Temperature | 40°C. |
| Gradient Elution | A gradient elution is recommended to ensure the separation of metabolites with varying polarities. A typical gradient might be: 0-2 min: 10% B 2-10 min: 10-90% B 10-12 min: 90% B 12-12.1 min: 90-10% B 12.1-15 min: 10% B |
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification, providing high sensitivity and selectivity.
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), operated in both positive and negative ion modes to determine the most sensitive mode for the parent compound and its metabolites. |
| Ion Spray Voltage | ~4500 V (positive mode) or ~-4500 V (negative mode). |
| Source Temperature | 550°C. |
| Nebulizer Gas (GS1) | 50 psi. |
| Heater Gas (GS2) | 50 psi. |
| Curtain Gas (CUR) | 30 psi. |
| Collision Gas (CAD) | Nitrogen. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
Quantitative Data
The following table provides proposed MRM transitions for this compound and its potential metabolites. These values are theoretical and should be optimized during method development. The metabolism of similar trihydroxydihydrochalcones in rats has shown that hydroxylation and O-methylation are common metabolic pathways.[3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 259.1 | 137.1 / 123.1 | Positive (ESI+) |
| 257.1 | 135.1 / 121.1 | Negative (ESI-) | |
| Hydroxylated Metabolite | 275.1 | 153.1 / 137.1 | Positive (ESI+) |
| (e.g., 2,4,4',5'-Tetrahydroxydihydrochalcone) | 273.1 | 151.1 / 135.1 | Negative (ESI-) |
| O-Methylated Metabolite | 273.1 | 151.1 / 137.1 | Positive (ESI+) |
| (e.g., 4'-Hydroxy-2,4-dimethoxydihydrochalcone) | 271.1 | 149.1 / 135.1 | Negative (ESI-) |
Note: The product ions are proposed based on common fragmentation patterns of chalcones and dihydrochalcones, which often involve cleavage of the propanone linkage.
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Proposed Metabolic Pathway
Based on studies of similar trihydroxydihydrochalcones, the metabolism of this compound is expected to involve Phase I and Phase II biotransformations.[3]
References
- 1. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrochalcone metabolism in the rat: trihydroxylated derivatives related to phloretin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,4,4'-Trihydroxydihydrochalcone as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of 2,4,4'-Trihydroxydihydrochalcone as a reference standard in chromatographic analyses. This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, including protocols for sample preparation, standard solution handling, and method validation. The provided methodologies are intended to ensure accurate and reproducible results in research, quality control, and drug development settings.
Introduction
This compound is a dihydrochalcone (B1670589), a class of natural products belonging to the flavonoid family.[1] Dihydrochalcones are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] Accurate quantification of this compound in various matrices is crucial for understanding its pharmacokinetic profile, mechanism of action, and for the quality control of formulations containing this compound. The use of a well-characterized reference standard is paramount for achieving reliable and accurate analytical data.[3]
This document details a validated HPLC-UV method adaptable for the quantitative analysis of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₄ |
| Molecular Weight | 258.27 g/mol [1] |
| CAS Number | 15097-74-2[1] |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)propan-1-one[1] |
| Appearance | Expected to be a solid |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents |
Chromatographic Method: HPLC-UV
A robust reversed-phase HPLC method with UV detection is recommended for the quantification of this compound. The following parameters are based on established methods for similar dihydrochalcone compounds and provide a strong starting point for method development and validation.[3][4]
Instrumentation and Conditions
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 280 nm |
| Run Time | 25 minutes |
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3] The following table summarizes the expected performance characteristics based on validated methods for similar dihydrochalcones.[3][5]
| Validation Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantification (LOQ) | < 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Protocols
Preparation of Standard Solutions
4.1.1. Stock Standard Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This stock solution should be stored at 2-8°C and protected from light. Chalcone solutions are susceptible to degradation, so fresh solutions are recommended for critical experiments.[6]
4.1.2. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial composition: 70% Mobile Phase A, 30% Mobile Phase B).
-
For a calibration curve, typical concentrations may range from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plasma, tissue homogenate, plant extract). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is often suitable for cleaning up biological samples before HPLC analysis.
4.2.1. Example Protocol for Plant Extract
-
Accurately weigh the powdered plant material.
-
Extract with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, it is good practice to run a wash cycle to prevent carryover.
Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on its retention time from the standard injection.
-
Integrate the peak area of this compound in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Plausible antioxidant signaling pathway influenced by this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No peak for the standard | Incorrect wavelength, lamp issue, no injection | Verify detector settings, check lamp status, ensure injection loop is filled. |
| Broad or tailing peaks | Column degradation, inappropriate mobile phase pH | Use a new column, adjust mobile phase pH. |
| Ghost peaks | Carryover from previous injection | Implement a needle wash step, inject a blank after high concentration samples. |
| Baseline drift | Column not equilibrated, mobile phase composition change | Allow for longer equilibration time, ensure mobile phase is well-mixed. |
| Low recovery | Inefficient extraction, sample degradation | Optimize extraction procedure, prepare samples freshly and protect from light and heat. |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated area or under a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
Disclaimer
The information provided in these application notes is for guidance purposes only. It is the responsibility of the user to validate the method for their specific application and to ensure compliance with all relevant safety and regulatory guidelines.
References
- 1. This compound | C15H14O4 | CID 10801179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a UHPLC-DAD Method for the Quantitative Analysis of Major Dihydrochalcone Glucosides from Thonningia sanguinea VAHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing the Effect of 2,4,4'-Trihydroxydihydrochalcone on Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the potential inhibitory effects of 2,4,4'-Trihydroxydihydrochalcone on lipid peroxidation. This document includes a summary of relevant data from a closely related compound, detailed experimental protocols for key assays, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids, leading to the formation of reactive aldehydes such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[1][2][3][4] These byproducts can cause cellular damage and are implicated in the pathophysiology of various diseases.[3] Consequently, the identification of compounds that can inhibit lipid peroxidation is of significant interest in drug development and food preservation.
Chalcones and their dihydro-derivatives are a class of flavonoids known for their antioxidant properties.[5][6][7] The antioxidant capacity of these compounds is often attributed to their chemical structure, specifically the number and position of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.[6][8][9][10] While specific experimental data on the direct effects of this compound on lipid peroxidation is limited in publicly available literature, studies on the structurally similar 2,4,4'-trihydroxychalcone (B600757) have demonstrated significant antioxidant activity and an ability to inhibit lipid peroxidation in edible oils.[5] This suggests that this compound may possess comparable or potent anti-lipid peroxidation properties, warranting further investigation.
These notes provide the necessary protocols to evaluate the efficacy of this compound as an inhibitor of lipid peroxidation.
Data Presentation
The following tables summarize the quantitative data on the effect of the closely related compound, 2,4,4'-trihydroxychalcone, on the oxidation of sunflower oil during storage.[5] These values serve as a reference for the potential efficacy of this compound. The experiments were conducted over an 88-day storage period, with measurements taken at various intervals.[5]
Table 1: Effect of 2,4,4'-Trihydroxychalcone on Peroxide Value (PV) of Sunflower Oil (meq O₂/kg) [5]
| Treatment | Day 0 | Day 22 | Day 44 | Day 66 | Day 88 |
| Control (Pure Oil) | 2.10 | 4.25 | 7.80 | 12.50 | 18.90 |
| 2,4,4'-Trihydroxychalcone (100 ppm) | 2.10 | 3.15 | 5.60 | 9.10 | 13.80 |
| 2,4,4'-Trihydroxychalcone (500 ppm) | 2.10 | 2.80 | 4.50 | 7.20 | 10.50 |
| 2,4,4'-Trihydroxychalcone (1000 ppm) | 2.10 | 2.50 | 3.80 | 5.90 | 8.20 |
| BHT (100 ppm) | 2.10 | 3.30 | 6.10 | 9.80 | 14.90 |
| BHT (500 ppm) | 2.10 | 2.90 | 4.90 | 7.80 | 11.20 |
| BHT (1000 ppm) | 2.10 | 2.60 | 4.10 | 6.40 | 9.10 |
Table 2: Effect of 2,4,4'-Trihydroxychalcone on Thiobarbituric Acid Reactive Substances (TBARS) Value of Sunflower Oil (mg MDA/kg) [5]
| Treatment | Day 0 | Day 22 | Day 44 | Day 66 | Day 88 |
| Control (Pure Oil) | 0.12 | 0.25 | 0.48 | 0.82 | 1.25 |
| 2,4,4'-Trihydroxychalcone (100 ppm) | 0.12 | 0.20 | 0.35 | 0.60 | 0.90 |
| 2,4,4'-Trihydroxychalcone (500 ppm) | 0.12 | 0.16 | 0.28 | 0.45 | 0.68 |
| 2,4,4'-Trihydroxychalcone (1000 ppm) | 0.12 | 0.14 | 0.22 | 0.35 | 0.52 |
| BHT (100 ppm) | 0.12 | 0.21 | 0.38 | 0.65 | 0.98 |
| BHT (500 ppm) | 0.12 | 0.17 | 0.30 | 0.49 | 0.73 |
| BHT (1000 ppm) | 0.12 | 0.15 | 0.25 | 0.40 | 0.58 |
Table 3: Effect of 2,4,4'-Trihydroxychalcone on p-Anisidine Value (p-AnV) of Sunflower Oil [5]
| Treatment | Day 0 | Day 22 | Day 44 | Day 66 | Day 88 |
| Control (Pure Oil) | 1.50 | 3.10 | 5.80 | 9.90 | 15.20 |
| 2,4,4'-Trihydroxychalcone (100 ppm) | 1.50 | 2.40 | 4.20 | 7.00 | 10.80 |
| 2,4,4'-Trihydroxychalcone (500 ppm) | 1.50 | 2.00 | 3.50 | 5.60 | 8.50 |
| 2,4,4'-Trihydroxychalcone (1000 ppm) | 1.50 | 1.80 | 2.90 | 4.50 | 6.80 |
| BHT (100 ppm) | 1.50 | 2.60 | 4.70 | 7.80 | 11.90 |
| BHT (500 ppm) | 1.50 | 2.20 | 3.80 | 6.10 | 9.20 |
| BHT (1000 ppm) | 1.50 | 1.90 | 3.20 | 5.00 | 7.50 |
Experimental Protocols
The following are detailed protocols for commonly used assays to assess lipid peroxidation.
This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.[11][12] The reaction of MDA with thiobarbituric acid (TBA) forms a pink chromogen that can be quantified spectrophotometrically at 532 nm.[13]
Materials:
-
Test sample (e.g., tissue homogenate, cell lysate, oil sample)
-
This compound stock solution
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Malondialdehyde (MDA) standard (1,1,3,3-tetramethoxypropane)
-
Phosphate buffered saline (PBS)
-
Microcentrifuge tubes
-
Water bath or heating block
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize in ice-cold PBS to the desired concentration.
-
For cell lysates, prepare according to standard cell lysis protocols.
-
For oil samples, dissolve in a suitable solvent.
-
-
Reaction Setup:
-
To a microcentrifuge tube, add 100 µL of the sample.
-
Add 100 µL of the this compound solution at various concentrations (a vehicle control should also be included).
-
Induce lipid peroxidation if necessary (e.g., by adding FeSO₄/ascorbate).
-
Add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Transfer 200 µL of the supernatant to a new tube.
-
-
TBA Reaction:
-
Measurement:
-
Calculation:
-
Calculate the concentration of MDA in the samples using the standard curve. The results are typically expressed as nmol of MDA per mg of protein or per mL of sample.
-
For a more specific and sensitive quantification of lipid peroxidation products, High-Performance Liquid Chromatography (HPLC) can be employed.[1][11] This method separates and quantifies MDA and 4-HNE, often after derivatization.
Materials:
-
Test sample
-
This compound stock solution
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
MDA and 4-HNE standards
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation and Derivatization:
-
Prepare samples and treat with this compound as described in the TBARS assay.
-
Induce lipid peroxidation as required.
-
To the sample, add DNPH solution to derivatize the aldehyde groups of MDA and 4-HNE.
-
Incubate at room temperature in the dark for 1 hour.
-
-
Extraction:
-
Extract the DNPH-derivatized products using a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Use a C18 column for separation.
-
A typical mobile phase could be a gradient of acetonitrile and water with 0.1% TFA.
-
Detect the derivatized MDA and 4-HNE using a UV detector at an appropriate wavelength (e.g., 310 nm for DNPH adducts).
-
-
Quantification:
-
Prepare standard curves for both MDA and 4-HNE using their respective standards.
-
Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.
-
Express the results as the concentration of MDA and 4-HNE in the sample.
-
Signaling Pathways and Experimental Workflow
The following diagram illustrates the chain reaction of lipid peroxidation and the proposed mechanism by which an antioxidant like this compound can intervene.
Caption: Lipid peroxidation pathway and antioxidant intervention.
The diagram below outlines the key steps in the TBARS assay to assess the effect of a test compound on lipid peroxidation.
Caption: Workflow for the TBARS assay.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. portlandpress.com [portlandpress.com]
- 3. Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of the Natural Antioxidant 2,4,4′-Trihydroxychalcone on the Oxidation of Sunflower Oil during Storage | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. rsdjournal.org [rsdjournal.org]
- 8. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of Dihydrochalcones and Related Derivatives and Their Scavenging and Antioxidant Activity against Oxygen and Nitrogen Radical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dadun.unav.edu [dadun.unav.edu]
- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 15. mmpc.org [mmpc.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,4'-Trihydroxydihydrochalcone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,4,4'-Trihydroxydihydrochalcone synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on factors influencing the reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound involves a two-step process. The first step is a Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde (B117250) to form 2',4',4-trihydroxychalcone. This is followed by the selective reduction of the α,β-unsaturated double bond of the chalcone (B49325) to yield the desired this compound.
Q2: What are the critical factors that influence the yield of the Claisen-Schmidt condensation step?
A2: The yield of the initial condensation reaction is primarily influenced by the choice of catalyst (base or acid), solvent, reaction temperature, and reaction time. For polyhydroxylated chalcones, base-catalyzed reactions using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are common.[1][2] Temperature control is crucial, as higher temperatures can lead to side reactions and reduced purity.[3] Reaction times can vary, and it is often recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][3]
Q3: How can the α,β-unsaturated bond of the intermediate chalcone be selectively reduced?
A3: Catalytic transfer hydrogenation is a highly effective method for the selective reduction of the carbon-carbon double bond in chalcones while leaving the carbonyl group intact. A common system for this is Palladium on carbon (Pd/C) as the catalyst with a hydrogen donor like ammonium (B1175870) formate (B1220265).[4] This method is often preferred for its efficiency and green chemistry principles.[4] Another approach involves the use of sodium borohydride (B1222165) (NaBH4), although reaction conditions must be carefully controlled to avoid the reduction of the carbonyl group.[5][6][7]
Q4: What are the potential biological activities of this compound and its precursor?
A4: Hydroxylated chalcones and dihydrochalcones are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][3][8] Specifically, trihydroxylated chalcones have shown bacteriostatic activity against Staphylococcus aureus.[1][3] These compounds are also investigated for their potential to modulate various signaling pathways implicated in diseases like cancer.[9]
Troubleshooting Guides
Problem 1: Low Yield in Claisen-Schmidt Condensation
Symptoms:
-
After workup, the amount of isolated 2',4',4-trihydroxychalcone is significantly lower than expected.
-
TLC analysis of the crude product shows a large amount of unreacted starting materials (2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Base Catalyst | Increase the concentration or equivalents of the base (e.g., 40-50% aqueous KOH or NaOH). Ensure the pH of the reaction mixture is strongly basic. |
| Short Reaction Time | Extend the reaction time. Monitor the reaction progress by TLC until the starting materials are consumed. Reactions can take from a few hours to over 24 hours.[3] |
| Low Reaction Temperature | While the initial addition of reactants is often done at low temperatures (0-5 °C) to control the exothermic reaction, allowing the reaction to proceed at room temperature or gentle heating (40-50 °C) can increase the reaction rate.[3] |
| Poor Solubility of Reactants | Ensure the reactants are fully dissolved in the chosen solvent (e.g., ethanol (B145695), methanol) before adding the catalyst. |
Problem 2: Oily or Gummy Product Instead of a Solid Precipitate
Symptoms:
-
Upon acidification of the reaction mixture, an oil or a sticky solid forms instead of a crystalline precipitate.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Polarity of the Product | Polyhydroxylated chalcones can be highly polar and may not readily precipitate. Try triturating the oil with a non-polar solvent like cold hexane (B92381) or diethyl ether to induce solidification.[3] |
| Presence of Impurities | The crude product may contain impurities that inhibit crystallization. Purify the oily product using column chromatography. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one is often effective.[3] |
| Incomplete Reaction | Unreacted starting materials can contribute to the formation of an oily product. Ensure the reaction has gone to completion by extending the reaction time and monitoring with TLC.[3] |
Problem 3: Incomplete or Non-Selective Reduction of the Chalcone
Symptoms:
-
TLC or NMR analysis of the final product shows the presence of the starting chalcone or the fully reduced alcohol (1,3-diarylpropanol) instead of the desired dihydrochalcone.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | Ensure the Pd/C catalyst is fresh and active. Use a sufficient catalyst loading (e.g., 5-10 mol%). |
| Inefficient Hydrogen Donor (Catalytic Hydrogenation) | Use a sufficient excess of the hydrogen donor (e.g., ammonium formate). |
| Over-reduction with NaBH4 | Use a milder reducing agent or carefully control the reaction conditions (temperature, solvent, and stoichiometry of NaBH4) to favor the reduction of the C=C bond over the C=O group.[10][11] |
| Steric Hindrance or Electronic Effects | The substitution pattern on the chalcone can influence the rate and selectivity of the reduction. Optimization of the reaction conditions (catalyst, solvent, temperature) may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 2',4',4-Trihydroxychalcone via Claisen-Schmidt Condensation
Materials:
-
2,4-Dihydroxyacetophenone
-
4-Hydroxybenzaldehyde
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol or Methanol
-
Hydrochloric Acid (HCl), dilute solution
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2,4-dihydroxyacetophenone in a minimal amount of ethanol.
-
In a separate beaker, dissolve 1.0 equivalent of 4-hydroxybenzaldehyde in ethanol.
-
Cool the solution of 2,4-dihydroxyacetophenone in an ice bath to 0-5 °C.
-
Slowly add a 40-50% aqueous solution of KOH or NaOH (2-4 equivalents) to the cooled acetophenone (B1666503) solution while stirring. Maintain the temperature below 10 °C.
-
Add the ethanolic solution of 4-hydroxybenzaldehyde dropwise to the reaction mixture over 30-60 minutes.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.[1][3]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic (pH ~2-3).
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.
Protocol 2: Synthesis of this compound via Catalytic Transfer Hydrogenation
Materials:
-
2',4',4-Trihydroxychalcone
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Ammonium formate
-
Ethanol or Methanol
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, dissolve the 2',4',4-trihydroxychalcone in ethanol.
-
Add Pd/C catalyst (5 mol%) to the solution.
-
Add ammonium formate (4 equivalents) to the reaction mixture.[4]
-
Heat the mixture to reflux (around 60-80 °C) and stir for 20-60 minutes. Monitor the reaction progress by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol to ensure all the product is collected.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Data Presentation
Table 1: Influence of Catalyst on the Yield of Hydroxylated Chalcones (Claisen-Schmidt Condensation)
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| NaOH (40%) | Ethanol | Room Temp | 90-96 | [12] |
| KOH (50%) | Ethanol | Room Temp | 88-94 | [12] |
| Ba(OH)2 | Ethanol | Room Temp | 88-98 | [12] |
| SOCl2/EtOH | Ethanol | Room Temp | Good to Excellent | [4] |
| HCl, BF3, B2O3 | Various | Various | 10-40 | [12] |
Table 2: Conditions for Catalytic Transfer Hydrogenation of Chalcones
| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd/C (5 wt%) | Ammonium Formate | Ethanol | 60 | 20 min | High to Quantitative | [4] |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- 1. scilit.com [scilit.com]
- 2. This compound | C15H14O4 | CID 10801179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.biust.ac.bw [research.biust.ac.bw]
- 8. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. digibuo.uniovi.es [digibuo.uniovi.es]
2,4,4'-Trihydroxydihydrochalcone stability and degradation pathways
Welcome to the technical support center for 2,4,4'-Trihydroxydihydrochalcone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in powder color (e.g., yellowing, browning) | Oxidation of phenolic hydroxyl groups. This can be initiated by exposure to air, light, or trace metal contaminants. | 1. Minimize exposure to light and air by storing the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen).2. Store at low temperatures (-20°C for long-term storage).3. Perform analytical validation (e.g., HPLC-UV, LC-MS) to assess purity before use. |
| Decreased potency or altered biological activity | Degradation of the parent compound due to hydrolysis or oxidation. | 1. Verify the purity of the stored compound.2. Prepare fresh solutions for each experiment.3. If storing in solution, use a dry, aprotic solvent and store at -80°C for short periods only. |
| Poor solubility of the compound after storage | Formation of insoluble degradation products or polymers. | 1. Attempt to dissolve a small amount in a suitable solvent (e.g., DMSO, methanol).2. If insoluble material is present, it is likely a result of degradation.3. It is recommended to use a fresh batch of the compound. |
| Inconsistent experimental results | Instability of the compound in the experimental medium (e.g., aqueous buffers). | 1. Assess the stability of this compound under your specific experimental conditions (pH, temperature, buffer components).2. For aqueous solutions, consider using buffers in the pH range of 3-5, as related dihydrochalcones have shown maximum stability in this range.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of dihydrochalcones and related flavonoids, the primary degradation pathways are:
-
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This can lead to the formation of quinone-type structures and other oxidative degradation products.[3]
-
Hydrolysis: The ether linkages in glycosylated dihydrochalcones are susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of sugar moieties. For the aglycone this compound, cleavage of the propanone bridge is a potential hydrolytic pathway, especially under harsh acidic or basic conditions.[3]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly oxidation.[3]
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure the long-term stability of solid this compound, it is recommended to:
-
Store in a tightly sealed container to prevent exposure to moisture and air.
-
Protect from light by using an amber vial or storing it in the dark.
-
For long-term storage, maintain a temperature of -20°C.[3]
-
Store under an inert atmosphere (e.g., argon or nitrogen) if possible.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution for extended periods is generally not recommended due to the increased risk of degradation. If short-term storage in solution is necessary, the following precautions should be taken:
-
Use a dry, aprotic solvent (e.g., DMSO, anhydrous ethanol).
-
Store at low temperatures, such as -80°C.
-
Protect from light.
-
It is crucial to experimentally verify the stability of the compound in the chosen solvent and storage conditions.[3]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of dihydrochalcones in aqueous solutions is often pH-dependent. Studies on the related compound, neohesperidin (B1678168) dihydrochalcone, have shown maximum stability in the pH range of 3-5.[1][2] Both highly acidic and alkaline conditions can accelerate degradation. It is advisable to conduct preliminary stability studies at the pH of your experimental system.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a UV lamp (254 nm or 365 nm) for 24 hours.
-
-
Sample Preparation for Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.[3]
-
Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water. A typical gradient could be 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 280 nm).
-
Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and the formation of new peaks (degradation products).
-
Visualizations
Degradation Pathways
References
solubility of 2,4,4'-Trihydroxydihydrochalcone in different organic solvents
Technical Support Center: 2,4,4'-Trihydroxydihydrochalcone Solubility
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, particularly concerning its solubility in organic solvents.
Solubility Data
Disclaimer: The following data pertains to Phloretin and should be used as an approximate guide for the solubility of this compound. Actual solubilities may vary.
Table 1: Solubility of Phloretin in Various Organic Solvents at Different Temperatures (Expressed as mole fraction x 10^3^) [1]
| Solvent | 288.2 K (15°C) | 298.2 K (25°C) | 308.2 K (35°C) | 318.2 K (45°C) | 328.2 K (55°C) |
| Methanol | 10.21 | 14.35 | 19.87 | 27.32 | 37.45 |
| Ethanol (B145695) | 8.99 | 12.78 | 17.95 | 25.01 | 34.68 |
| Propan-1-ol | 7.82 | 11.25 | 15.98 | 22.58 | 31.87 |
| Propan-2-ol | 6.54 | 9.48 | 13.65 | 19.54 | 27.89 |
| Butan-1-ol | 6.91 | 10.05 | 14.48 | 20.75 | 29.67 |
| Butan-2-ol | 5.88 | 8.63 | 12.55 | 18.17 | 26.21 |
| Pentan-1-ol | 5.01 | 7.42 | 10.89 | 15.89 | 23.23 |
| Hexan-1-ol | 4.32 | 6.45 | 9.58 | 14.12 | 20.89 |
| Ethyl Acetate | 3.56 | 5.41 | 8.12 | 12.11 | 17.98 |
| Butyl Acetate | 2.87 | 4.42 | 6.75 | 10.21 | 15.34 |
| 1,4-Dioxane | 4.89 | 7.23 | 10.65 | 15.68 | 22.98 |
| Water | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble |
Phloretin is also reported to be soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 30 mg/mL, and in ethanol at about 10 mg/mL[2]. Stock solutions in DMSO can be prepared up to 100 mM[3].
Experimental Protocols
Protocol for Determining Solubility Using the Shake-Flask Method
This protocol outlines the isothermal shake-flask method, a common technique for determining the solubility of a solid compound in a solvent.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed container in a thermostatic shaker set to the desired temperature. Allow the mixture to shake for a sufficient time (e.g., 24-72 hours) to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, let the vial stand undisturbed at the set temperature to allow the undissolved solid to settle. For finer suspensions, centrifugation at the experimental temperature can be used to separate the solid and liquid phases.
-
Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, UV-Vis). Analyze the diluted solution to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.
Mandatory Visualizations
Caption: Workflow for determining the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving even in solvents where it is reported to be soluble? A1: Several factors could be at play. Ensure your solvent is of high purity and anhydrous, as water content can significantly reduce solubility for some organic compounds. The temperature also plays a crucial role; as shown in Table 1, solubility generally increases with temperature. Also, ensure sufficient time and agitation are provided for the dissolution process to reach equilibrium.
Q2: How can I prepare a stock solution of this compound for biological assays? A2: For aqueous-based biological assays, it is common to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution[2]. This stock solution can then be serially diluted into the aqueous assay buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system.
Q3: What is the best way to store solutions of this compound? A3: For long-term storage, it is advisable to store stock solutions in anhydrous organic solvents at -20°C or -80°C in tightly sealed containers to prevent solvent evaporation and water absorption. Aqueous solutions are generally not recommended for long-term storage as the compound may be less stable.
Q4: Can I use sonication to speed up the dissolution process? A4: Yes, sonication can be used to accelerate the dissolution of this compound. However, be cautious as prolonged sonication can generate heat, which might affect the solubility measurement if not performed in a temperature-controlled bath. It can also potentially lead to the degradation of thermally sensitive compounds.
Q5: The solubility of my compound seems to decrease over time after preparing a saturated solution. Why is this happening? A5: This could be due to several reasons. If the solution was prepared at an elevated temperature and then cooled, the compound will precipitate out as the solubility decreases. It is also possible that the compound is degrading over time in the solvent, leading to a lower concentration of the intact molecule. Finally, if the solvent is volatile, its evaporation will increase the concentration of the solute, potentially leading to precipitation.
Troubleshooting Guide
Issue 1: Inconsistent solubility results between experiments.
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Question: Are you controlling the temperature accurately?
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Answer: Small fluctuations in temperature can lead to significant changes in solubility. Use a calibrated thermostatic water bath or shaker for precise temperature control throughout the experiment.
-
-
Question: Has the system reached equilibrium?
-
Answer: Insufficient equilibration time is a common source of error. Perform a time-course experiment to determine the minimum time required to reach a stable concentration.
-
-
Question: Is your analytical method validated?
-
Answer: Ensure your HPLC or UV-Vis method is properly calibrated and validated for the concentration range you are measuring.
-
Issue 2: The compound precipitates out of solution during sampling or analysis.
-
Question: Are you maintaining the experimental temperature during sampling?
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Answer: Use pre-warmed or pre-cooled syringes and filter units to the experimental temperature to prevent precipitation due to temperature changes.
-
-
Question: Is the dilution solvent miscible and compatible?
-
Answer: When diluting your sample for analysis, ensure the dilution solvent is fully miscible with the primary solvent and does not cause the compound to precipitate.
-
Issue 3: Difficulty in separating the solid from the saturated solution.
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Question: Are you dealing with very fine particles?
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Answer: If the undissolved solid consists of very fine particles, gravity settling may not be sufficient. Use a centrifuge at the experimental temperature to achieve a clear separation. Ensure the centrifuge is properly temperature-controlled. Following centrifugation, carefully remove the supernatant without disturbing the pellet.
-
Caption: A decision tree for troubleshooting common solubility problems.
References
Technical Support Center: Optimizing Claisen-Schmidt Condensation for 2,4,4'-Trihydroxydihydrochalcone Synthesis
Welcome to the technical support center for the synthesis of 2,4,4'-Trihydroxydihydrochalcone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols for the successful synthesis and optimization of this target molecule.
The synthesis of this compound is typically achieved in a two-step process:
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Claisen-Schmidt Condensation : A base-catalyzed reaction between 4-hydroxyacetophenone and 2,4-dihydroxybenzaldehyde (B120756) to form 2,4,4'-Trihydroxychalcone.
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Selective Reduction : Chemoselective reduction of the α,β-unsaturated double bond of the chalcone (B49325) to yield the final dihydrochalcone (B1670589) product.
Frequently Asked Questions (FAQs)
Q1: Why is a two-step synthesis (condensation then reduction) recommended for this compound?
The Claisen-Schmidt condensation specifically forms an α,β-unsaturated ketone (a chalcone).[1] The "dihydro" prefix in the target molecule indicates that the carbon-carbon double bond of the chalcone is saturated.[2] Therefore, a subsequent selective reduction step is necessary to convert the initially synthesized 2,4,4'-Trihydroxychalcone into the desired this compound.[3][4]
Q2: What is the best catalyst for the initial Claisen-Schmidt condensation?
Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are most commonly used for this reaction in an alcoholic solvent.[5][6] The choice between them can sometimes influence yield, and the optimal concentration should be determined empirically.[5] For substrates with multiple hydroxyl groups, a strong base is effective in deprotonating the α-carbon of the acetophenone (B1666503) to form the necessary enolate nucleophile.[7] Acid catalysts can also be used but may lead to side reactions with activated aromatic rings.[8]
Q3: Which solvent is recommended for the condensation reaction?
Polar protic solvents like ethanol (B145695) or methanol (B129727) are the most common and effective choices.[5][9] They are generally good at dissolving the phenolic reactants and the base catalyst.[5] In some cases, solvent-free "grinding" methods with a solid base like NaOH have been shown to improve yields and are considered a green chemistry approach.[10][11]
Q4: My reaction mixture turns into a thick oil or slurry and is difficult to stir. What should I do?
This is common in Claisen-Schmidt reactions. If a solid product (precipitate) is expected, you can try scratching the inside of the flask with a glass rod to induce crystallization.[6] If the product is oily, it may solidify upon cooling the mixture in an ice bath.[7] If it remains an oil, the workup will proceed by pouring the mixture into acidified ice water and then extracting the product with an organic solvent.[12]
Q5: How can I selectively reduce the chalcone double bond without reducing the carbonyl group?
Several methods are available for the chemoselective 1,4-reduction of the α,β-unsaturated system in chalcones.[3] One effective method is using triethylsilane (Et3SiH) in the presence of an acid like trifluoroacetic acid (TFA).[4] This method is known to selectively reduce the C=C bond while leaving the carbonyl group intact.[4] Other methods include catalytic transfer hydrogenation or using specific metal-free reducing agents like in situ generated benzeneselenol.[3]
Troubleshooting Guide: Claisen-Schmidt Condensation Step
This guide addresses common issues encountered during the synthesis of 2,4,4'-Trihydroxychalcone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Base: The base (e.g., NaOH, KOH) may be old, deactivated by moisture, or of low purity.[7][8] | Use a fresh, high-purity batch of the base catalyst. Ensure anhydrous conditions if using moisture-sensitive bases.[7] |
| Insufficient Base Strength: The chosen base may not be strong enough to efficiently deprotonate the 4-hydroxyacetophenone.[7] | Consider increasing the concentration of NaOH/KOH. Ensure the pH is strongly basic (>12).[12] | |
| Poor Reagent Quality: Impurities in the starting aldehydes or ketones can inhibit the reaction.[13] | Use purified starting materials. Consider recrystallizing the acetophenone or distilling the aldehyde if purity is questionable.[13] | |
| Suboptimal Temperature: The reaction may be too slow at room temperature.[14] | Gently heat the reaction mixture (e.g., to 40-50°C) and monitor progress by Thin Layer Chromatography (TLC). Avoid excessively high temperatures which can promote side reactions.[15] | |
| Formation of Multiple Byproducts | Self-Condensation of Ketone: 4-hydroxyacetophenone can react with itself, especially with high base concentrations or slow addition of the aldehyde.[5][14] | Slowly add the aldehyde to the mixture of the ketone and base. This maintains a low concentration of the enolate, favoring the desired cross-condensation.[8] |
| Cannizzaro Reaction: The 2,4-dihydroxybenzaldehyde, lacking α-hydrogens, could potentially undergo a Cannizzaro reaction in the presence of a very strong base, though this is less likely when a reactive ketone is present.[7][14] | Use the minimum effective concentration of the base. Ensure the ketone is present to react with the aldehyde.[14] | |
| Polymerization/Side Reactions: The phenolic hydroxyl groups can be sensitive to strongly basic and oxidative conditions, potentially leading to decomposition or polymerization. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessively long reaction times. | |
| Product Fails to Precipitate | Product is Oily or Highly Soluble: The trihydroxychalcone may be more soluble in the reaction medium or may separate as an oil rather than a solid.[6] | Pour the reaction mixture into a beaker of crushed ice and water, then slowly acidify with dilute HCl until the pH is acidic (~2-3).[12] If an oil forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), then wash, dry, and evaporate the solvent.[12] |
| Difficulty in Purification | High Polarity of Product: The multiple hydroxyl groups make the product very polar, which can make separation from polar impurities challenging.[12] | For column chromatography, a more polar mobile phase will be required. Start with a system like Hexane (B92381)/Ethyl Acetate (B1210297) (1:1) and increase the polarity as needed to achieve good separation.[12] |
| Incorrect Recrystallization Solvent: The chosen solvent may be too good or too poor at dissolving the product.[6] | Ethanol is a common and effective solvent for recrystallizing chalcones.[6] Use the minimum amount of hot ethanol to dissolve the crude product, then allow it to cool slowly.[12] |
Experimental Protocols
Protocol 1: Synthesis of 2,4,4'-Trihydroxychalcone via Claisen-Schmidt Condensation
This protocol is a generalized procedure based on standard methods for chalcone synthesis.[12][16]
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Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) and 2,4-dihydroxybenzaldehyde (1.0 eq) in ethanol (20-30 mL).
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Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (40-50% w/v) dropwise until the pH is strongly basic (pH > 12). The mixture will likely change color.
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Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane/Ethyl Acetate mobile phase). The reaction is complete when the starting acetophenone spot has been consumed.[12]
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Workup & Isolation: Once complete, pour the reaction mixture into a beaker containing approximately 100 mL of crushed ice and water.[12] Slowly acidify the solution by adding cold dilute hydrochloric acid (e.g., 10% HCl) with constant stirring until the pH is acidic (pH ~ 2-3).[12]
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Filtration: A solid precipitate of the crude chalcone should form. Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.[12]
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Purification: The crude product can be purified by recrystallization from ethanol.[6] Dissolve the solid in a minimum amount of hot ethanol, allow it to cool slowly to form crystals, collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.[12]
Protocol 2: Selective Reduction to this compound
This protocol is adapted from a selective reduction method for chalcones.[4]
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Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the purified 2,4,4'-Trihydroxychalcone (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
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Reagent Addition: To the solution, add triethylsilane (Et3SiH, ~2.0-3.0 eq). Cool the mixture in an ice bath.
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Reaction: Slowly add trifluoroacetic acid (TFA, ~5.0-10.0 eq) dropwise to the cooled, stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC until the starting chalcone is consumed.
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Workup & Isolation: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to yield the pure this compound.
Quantitative Data Summary
Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes the effects of different parameters on chalcone synthesis, based on general findings in the literature.
| Parameter | Condition | General Effect on Yield | Reference(s) |
| Catalyst | NaOH (solid, grinding) | Often provides high to quantitative yields (96-98%) in solvent-free conditions. | [17][18] |
| KOH (in ethanol) | Commonly used, effective catalyst. Yields can be high but may vary. | [10] | |
| Ba(OH)2 | Can be used as a milder base catalyst. | [19] | |
| Method | Conventional Reflux | Effective, but can lead to side products with longer reaction times and higher temperatures. | [10][11] |
| Grinding (Solvent-free) | Generally provides higher yields (e.g., 32.6% vs 9.2% for reflux in one study) and is more environmentally friendly. | [10][11] | |
| Ultrasound Irradiation | Can significantly accelerate the reaction and improve yields. | [19][20] | |
| Solvent | Ethanol/Methanol | Standard and effective solvents for dissolving reactants and catalysts. | [5][9] |
| Distilled Water | Has been shown to be an effective solvent in some systems, particularly with micellar catalysis. | [21] |
Visualizations
Reaction and Purification Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in Claisen-Schmidt condensation.
Claisen-Schmidt Condensation Mechanism
Caption: Mechanism of base-catalyzed Claisen-Schmidt condensation.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,4,4'-Trihydroxydihydrochalcone
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of 2,4,4'-Trihydroxydihydrochalcone. The focus is on identifying and mitigating byproduct formation to improve yield and purity.
Troubleshooting Guides
The synthesis of this compound is typically a two-step process: (1) a base-catalyzed Claisen-Schmidt condensation to form the intermediate 2',4',4-Trihydroxychalcone, followed by (2) a catalytic hydrogenation to yield the final dihydrochalcone (B1670589). Issues can arise at each stage.
Step 1: Claisen-Schmidt Condensation Troubleshooting
This reaction involves the condensation of 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde (B117250).
Question 1: The reaction yields a dark, intractable resin or oil instead of a solid precipitate. What is happening and how can it be fixed?
Answer: The formation of resinous material is a common issue in base-catalyzed reactions involving phenols, which are susceptible to oxidation and polymerization under strongly basic conditions. The oily nature can also be due to impurities or the intrinsic properties of polyhydroxylated chalcones.[1]
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Cause 1: High Reaction Temperature. An exothermic reaction can raise the temperature, promoting side reactions and polymerization.
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Solution 1: Maintain a low temperature (0-5°C) using an ice bath throughout the reaction, especially during the dropwise addition of the base and aldehyde.[2][3]
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Cause 2: High Local Concentration of Base. Adding the base too quickly can create localized areas of high basicity, accelerating side reactions.
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Solution 2: Add the base catalyst (e.g., 40-50% aq. KOH or NaOH) slowly and dropwise to the stirred reaction mixture.[1]
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Cause 3: Workup Issues. The crude product may be impure or may not readily crystallize upon acidification.
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Solution 3: If an oil forms during workup, do not discard it. Attempt to extract the product into an organic solvent like ethyl acetate (B1210297). The oil can then be purified via column chromatography.[1] Sometimes, vigorous stirring in the acidified ice-water mixture can help solidify an oily product.
Question 2: The reaction has a very low yield or does not proceed at all. How can I improve the conversion?
Answer: Low or no yield can result from issues with reagents, reaction conditions, or the equilibrium of the reaction.
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Cause 1: Inactive or Insufficiently Strong Base. The base is crucial for deprotonating the α-carbon of the acetophenone (B1666503) to form the reactive enolate. Moisture can deactivate highly sensitive bases.[4]
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Solution 1: Use a fresh, properly stored base. Common effective bases include aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[3] Ensure anhydrous solvents are used if employing moisture-sensitive bases like NaH.[4]
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Cause 2: Poor Quality of Reagents or Solvents. Water in the solvent or impurities in the starting materials can interfere with the reaction.
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Solution 2: Use pure, dry reagents and solvents. Ethanol (B145695) is a common solvent for this reaction.[1][5]
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Cause 3: Reversible Reaction. Aldol-type condensations can be reversible. The reaction is typically driven to completion by the dehydration of the intermediate aldol (B89426) addition product to form the stable conjugated chalcone (B49325).
-
Solution 3: Ensure sufficient reaction time (e.g., 12-24 hours) to allow the reaction to go to completion. Monitoring via Thin-Layer Chromatography (TLC) is essential to track the consumption of the starting acetophenone.[1]
Question 3: The TLC of the crude product shows multiple spots. What are the likely byproducts?
Answer: The presence of multiple spots indicates a mixture of compounds. In a Claisen-Schmidt condensation, several side reactions can occur.
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Byproduct 1: Self-Condensation of Acetophenone. The enolate of 2,4-dihydroxyacetophenone can react with another molecule of the same ketone.
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Mitigation: This is generally less favorable than the reaction with the more electrophilic aldehyde. Adding the aldehyde solution slowly to the pre-formed enolate can minimize this side reaction.
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Byproduct 2: Cannizzaro Reaction. Although 4-hydroxybenzaldehyde has no α-hydrogens, under very strong basic conditions, aldehydes can undergo disproportionation (one molecule is oxidized, one is reduced).
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Mitigation: Use milder basic conditions and lower temperatures to favor the condensation pathway.
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Byproduct 3: Unreacted Starting Materials. Incomplete reaction will leave starting materials in the crude product.
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Mitigation: Monitor the reaction by TLC until the limiting reagent (typically the acetophenone) is consumed.[1]
| Problem | Possible Cause | Recommended Solution |
| Low/No Yield | Inactive or weak base; wet reagents/solvents. | Use fresh, strong base (e.g., NaOH, KOH); ensure anhydrous conditions.[4] |
| Resin/Oil Formation | High temperature; high local base concentration. | Maintain reaction at 0-5°C; add base dropwise.[1][2][3] |
| Multiple Products (TLC) | Self-condensation; incomplete reaction. | Monitor reaction via TLC; consider purification by column chromatography.[1] |
| Product Oiling Out | High polarity of product; impurities. | Extract with ethyl acetate and purify by column chromatography.[1] |
| Table 1: Troubleshooting Summary for the Claisen-Schmidt Condensation Step. |
Step 2: Catalytic Hydrogenation Troubleshooting
This step involves the reduction of the chalcone's α,β-unsaturated double bond.
Question 4: The reduction of the chalcone is incomplete, and both starting material and product are present. How can this be resolved?
Answer: Incomplete hydrogenation is often due to catalyst or reaction setup issues.
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Cause 1: Catalyst Inactivity. The Palladium on Carbon (Pd/C) catalyst may be old, poisoned, or insufficient in quantity.
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Solution 1: Use a fresh batch of catalyst. Ensure the reaction solvent is free of impurities that could poison the catalyst (e.g., sulfur compounds). The catalyst loading is typically 5-10 mol% of the substrate.
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Cause 2: Insufficient Hydrogen. The reaction may be limited by the amount of hydrogen available.
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Solution 2: Ensure the reaction vessel is properly purged of air and filled with hydrogen. For atmospheric pressure hydrogenations, a balloon filled with H₂ is often used; ensure it remains inflated. For higher pressure systems, check for leaks and ensure adequate pressure is maintained.
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Cause 3: Insufficient Reaction Time. The reaction may simply need more time to complete.
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Solution 3: Monitor the reaction progress by TLC. The product dihydrochalcone will have a different Rf value than the starting chalcone. Continue the reaction until the chalcone spot disappears.
Question 5: Besides the desired product, other byproducts are forming during hydrogenation. What are they and how can I avoid them?
Answer: While the reduction of the double bond is generally selective, other functional groups can be reduced under harsh conditions.
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Byproduct 1: Over-reduction of Aromatic Rings. High pressure and temperature can lead to the saturation of the phenyl rings.
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Mitigation: Perform the hydrogenation under milder conditions, such as at room temperature and atmospheric pressure.[6]
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Byproduct 2: Cleavage of Hydroxyl Groups (Hydrogenolysis). This is less common for phenolic hydroxyls but can occur under very harsh conditions.
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Mitigation: Use standard, mild hydrogenation conditions. An alternative is transfer hydrogenation using a hydrogen donor like sodium formate (B1220265) with Pd/C, which can be a milder method.[7]
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reduction | Inactive catalyst; insufficient H₂; short reaction time. | Use fresh Pd/C catalyst; ensure a continuous H₂ supply; monitor by TLC. |
| Over-reduction | Harsh conditions (high pressure/temperature). | Use milder conditions (e.g., atmospheric H₂, room temp).[6] |
| Formation of Other Byproducts | Hydrogenolysis of functional groups. | Consider alternative, milder reduction methods like transfer hydrogenation.[7] |
| Table 2: Troubleshooting Summary for the Catalytic Hydrogenation Step. |
Frequently Asked Questions (FAQs)
Q1: What are the starting materials for this synthesis? The synthesis begins with 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde. These are condensed to form the intermediate 2',4',4-Trihydroxychalcone, which is then reduced.
Q2: How do I monitor the reactions? Thin-Layer Chromatography (TLC) is the most effective method.[1] By spotting the reaction mixture alongside the starting materials on a silica (B1680970) gel plate, you can visualize the consumption of reactants and the appearance of the product. The increased conjugation of the chalcone often makes it visible under UV light as a distinct spot.
| Compound Type | Recommended Eluent System (Hexane:Ethyl Acetate) | Expected Rf Value |
| Chalcone Intermediate | 1:1 to 3:7 | Moderate (e.g., 0.3-0.5)[1] |
| Dihydrochalcone Product | 1:1 to 3:7 | Slightly higher than chalcone |
| Starting Aldehyde/Ketone | 2:1 to 1:1 | Higher than chalcone |
| Table 3: Recommended TLC Solvent Systems for Reaction Monitoring. |
Q3: Why is a base necessary in the first step? The base (e.g., NaOH or KOH) is a catalyst that removes an acidic α-hydrogen from the acetophenone. This creates a nucleophilic enolate ion, which then attacks the electrophilic carbonyl carbon of the benzaldehyde, initiating the condensation.[8]
Q4: My final product is difficult to purify. What is the best method? Both the intermediate chalcone and the final dihydrochalcone are polyhydroxylated and thus quite polar. If recrystallization from a solvent like ethanol/water fails to yield a pure product, column chromatography on silica gel is the recommended method.[1] A gradient elution starting with a less polar mixture (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity will typically provide good separation.
Experimental Protocols
Protocol 1: Synthesis of 2',4',4-Trihydroxychalcone
This is a generalized procedure and may require optimization.[1]
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Reactant Preparation: In a round-bottom flask, dissolve 2,4-dihydroxyacetophenone (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in ethanol (approx. 15-20 mL per gram of acetophenone).
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Reaction Setup: Place the flask in an ice bath and stir the solution with a magnetic stirrer.
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Catalyst Addition: Slowly, add a 40-50% aqueous solution of NaOH or KOH (2-3 eq) dropwise to the stirred mixture, ensuring the temperature remains below 10°C.
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Reaction: After adding the base, allow the mixture to stir in the ice bath and then warm to room temperature. Continue stirring for 12-24 hours.
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Monitoring: Check the reaction's progress periodically by TLC until the acetophenone spot is no longer visible.
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Workup & Isolation: Pour the reaction mixture into a beaker of crushed ice and water. Slowly acidify the mixture to a pH of ~2-3 by adding cold, dilute hydrochloric acid (10% HCl) with constant stirring.
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Filtration: A yellow-orange solid of the crude chalcone should precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.
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Drying & Purification: Dry the crude product. It can be purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Synthesis of this compound
This protocol describes a standard catalytic hydrogenation.
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Preparation: Dissolve the crude or purified 2',4',4-Trihydroxychalcone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a flask appropriate for hydrogenation.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (approx. 5-10% by weight of the chalcone).
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Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Purge the flask by applying a vacuum and refilling with hydrogen (repeat 3 times).
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Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere.
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Monitoring: Monitor the reaction by TLC until the chalcone is fully consumed.
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Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to recover all the product.
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Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 2,4,4'-Trihydroxydihydrochalcone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of 2,4,4'-Trihydroxydihydrochalcone during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound, a member of the chalcone (B49325) family, possesses a chemical structure with a significant nonpolar character due to its two aromatic rings. This hydrophobicity limits its ability to form favorable interactions with polar water molecules, leading to poor solubility in aqueous media.
Q2: What are the common signs of solubility issues during my experiments?
A2: You may observe the following:
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Precipitation: The compound may fall out of solution, appearing as a solid or cloudiness, especially when an organic stock solution is diluted into an aqueous buffer or cell culture medium.
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Inconsistent Results: Poor solubility can lead to variable and non-reproducible experimental outcomes, as the actual concentration of the dissolved compound is unknown and inconsistent.
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Low Bioavailability: In in vivo studies, poor aqueous solubility can result in low absorption and bioavailability.[1]
Q3: What initial steps can I take to improve the solubility of this compound?
A3: Start with these fundamental approaches:
-
Co-solvents: Prepare a stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[2][3] When diluting into your aqueous system, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[4]
-
pH Adjustment: As a phenolic compound, the solubility of this compound can be influenced by pH. Increasing the pH of the aqueous solution can deprotonate the hydroxyl groups, forming a more soluble phenolate (B1203915) salt.[5][6]
-
Gentle Heating: In some cases, gentle warming and sonication can help dissolve the compound. However, be cautious of potential degradation at elevated temperatures.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter.
Issue 1: My compound precipitates when I add my DMSO stock to my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Final solvent concentration is too high. | Decrease the final concentration of DMSO in your aqueous solution to the lowest possible level that maintains solubility (ideally ≤ 0.1%). This may require preparing a more concentrated stock solution if the desired final concentration of the chalcone is high. |
| The aqueous buffer is not optimal. | Try a different buffer system or adjust the pH of your current buffer. For phenolic compounds, a slightly basic pH may improve solubility.[7] |
| Supersaturation. | After diluting the stock solution, vortex or sonicate the final solution briefly to ensure complete dissolution and prevent localized high concentrations that can lead to precipitation. |
Issue 2: I am observing inconsistent results in my cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound precipitation in culture media. | Visually inspect your culture plates under a microscope for any signs of compound precipitation. If observed, refer to the troubleshooting steps for precipitation. Consider using a formulation approach like cyclodextrin (B1172386) complexation to enhance and stabilize the compound's solubility in the media. |
| Adsorption to plasticware. | Poorly soluble compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion microplates or glassware where appropriate. Pre-wetting pipette tips with the solvent can also minimize loss. |
| Inaccurate initial stock concentration. | Ensure your stock solution is fully dissolved before making serial dilutions. If necessary, gently warm and sonicate the stock solution. |
Data Presentation: Solubility of Chalcones
While specific quantitative solubility data for this compound is limited, the following table summarizes available data for related chalcones to provide a comparative reference.
| Compound | Solvent | Solubility | Source(s) |
| 2,4,6-Trihydroxy Chalcone Derivative | Sodium Hydroxide Solution | Soluble | |
| Acetone | Soluble | ||
| Water, Diethyl Ether, Acetic Acid, Benzene, Dimethylformamide | Insoluble | ||
| 4'-hydroxy Chalcone | Ethanol, DMSO, Dimethylformamide | ~ 30 mg/mL | [4] |
| 1:4 Ethanol:PBS (pH 7.2) | ~ 0.2 mg/mL | [4] | |
| Neohesperidin Dihydrochalcone | Water (20°C) | 0.4 g/L | |
| Water (80°C) | 650 g/L | ||
| Ethanol (20°C) | 12 g/L | ||
| Ethanol (75°C) | 790 g/L | ||
| Water/Ethanol (50:50, v/v) (20°C) | 123 g/L |
Experimental Protocols
Below are detailed methodologies for common techniques to improve the solubility of this compound.
Protocol 1: Preparation of a Stock Solution using a Co-Solvent
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: pH-Mediated Solubilization
-
Objective: To increase the aqueous solubility of this compound by adjusting the pH.
-
Materials:
-
This compound powder
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Add the desired amount of this compound powder to the aqueous buffer.
-
Place the solution on a stir plate and begin stirring.
-
Slowly add small increments of 1 M NaOH while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the compound dissolves. A target pH of 7.4 to 8.5 is often a good starting point for phenolic compounds.
-
Once dissolved, the pH can be carefully adjusted back towards the desired experimental pH with a dilute acid (e.g., 0.1 M HCl) if necessary, while observing for any signs of precipitation.
-
Sterile filter the final solution if it is to be used in cell culture.
-
Protocol 3: Cyclodextrin Complexation for Enhanced Aqueous Solubility
-
Objective: To form an inclusion complex with a cyclodextrin to improve the aqueous solubility and stability of this compound.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Stir plate and stir bar
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Add the this compound powder to the HP-β-CD solution in a molar ratio typically ranging from 1:1 to 1:5 (chalcone:cyclodextrin).
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
After the incubation period, centrifuge the solution to pellet any undissolved compound.
-
Carefully collect the supernatant and sterile filter it using a 0.22 µm syringe filter.
-
The concentration of the solubilized chalcone in the filtrate can be determined using UV-Vis spectrophotometry.
-
Mandatory Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Potential modulation of the MAPK signaling pathway by chalcones.
References
- 1. 2',4',6'-TRIHYDROXY-4-NITRODIHYDROCHALCONE | 82628-82-8 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3686319A - 2,4,6-trihydroxy chalcone derivatives - Google Patents [patents.google.com]
- 7. Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4,4'-Trihydroxydihydrochalcone HPLC Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2,4,4'-Trihydroxydihydrochalcone.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format to help you quickly identify and solve experimental challenges.
Peak Shape Issues
Q1: Why is the peak for this compound showing significant tailing?
A1: Peak tailing is a common issue, particularly with phenolic compounds like dihydrochalcones, where the trailing edge of the peak is elongated. The primary cause is often secondary interactions between the analyte and the stationary phase.[1]
-
Secondary Silanol (B1196071) Interactions: The hydroxyl groups on your analyte can interact with ionized silanol groups on the silica-based column packing, causing tailing.[1][2] To mitigate this, consider adding a competing base like triethylamine (B128534) to the mobile phase or using a buffer to maintain a stable pH.[1]
-
Column Contamination: Strongly retained impurities from previous injections can accumulate on the column, creating active sites that cause tailing.[3][4][5] Implement a regular column washing protocol with a strong solvent to clean the column.[4]
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Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1] Try reducing the sample concentration or the injection volume.[1]
-
Column Bed Deformation: A void at the column inlet or channeling in the packed bed can cause poor peak shape.[1] This often requires column replacement.[1]
Q2: My analyte peak is fronting. What are the likely causes?
A2: Peak fronting, where the peak's leading edge is sloped, is less common than tailing but can still occur.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Overload: Similar to tailing, overloading the column can also sometimes manifest as peak fronting. Diluting the sample is a recommended first step.
-
Channeling in the Column: Poorly packed columns can lead to channeling, which may cause fronting. If this is the case, the column may need to be replaced.
Q3: The peaks in my chromatogram are broad, resulting in poor resolution. How can I improve this?
A3: Broad peaks reduce sensitivity and make it difficult to resolve closely eluting compounds.
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can lead to band broadening.[2] Use shorter, narrower internal diameter tubing where possible.[4]
-
Column Degradation: Over time, column performance degrades, leading to broader peaks. This can be caused by contamination or loss of stationary phase.[5] Flushing the column with a strong solvent may help, but replacement is often necessary.[4]
-
High Flow Rate: While a higher flow rate speeds up analysis, it can reduce efficiency and broaden peaks. Try optimizing the flow rate by slightly decreasing it.[6][7]
-
Temperature Effects: Increasing the column temperature can decrease mobile phase viscosity, leading to better mass transfer and sharper peaks.[7][8] However, be cautious as excessively high temperatures can degrade the analyte or the column.[7]
Retention Time & Baseline Stability
Q4: The retention time for my analyte is drifting between injections. What is causing this instability?
A4: Retention time drift can make peak identification unreliable.[8][9] The most common causes are related to the mobile phase, column, or instrument.
-
Mobile Phase Composition Change: The most frequent cause is a change in the mobile phase composition.[9][10] This can happen if volatile organic solvents (like acetonitrile (B52724) or methanol) evaporate over time, altering the solvent ratio.[9][11] Ensure solvent bottles are well-sealed and prepare fresh mobile phase regularly.[9][12]
-
Column Equilibration: Insufficient column equilibration between gradient runs is a common cause of retention time drift.[9][13] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, which may require 10-20 column volumes.[13]
-
Temperature Fluctuations: Changes in the laboratory's ambient temperature can affect retention times if a column oven is not used or is unstable.[8][9] A stable column oven is crucial for reproducible results.[8]
-
System Leaks: Small, undetected leaks in the pump, injector, or fittings can cause flow rate fluctuations, leading to retention time shifts.[11]
Q5: How can I troubleshoot and reduce baseline noise or drift?
A5: A stable baseline is essential for accurate quantification, especially at low analyte concentrations.[14]
-
Mobile Phase Issues: Impurities in solvents or buffers are a primary source of baseline noise.[6][14] Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[12][14] Degassing the mobile phase is also critical to prevent air bubbles from causing noise.[14]
-
Detector Instability: Fluctuations in the detector lamp, a contaminated flow cell, or temperature changes can cause noise and drift.[12][14][15] Regularly check the lamp's performance and clean the flow cell when necessary.[12]
-
Inadequate Mixing: If you are using a gradient, incomplete mixing of the mobile phase components can cause periodic fluctuations in the baseline.[12][15]
-
Column Contamination: Contaminants slowly eluting from the column can cause the baseline to drift upwards during a gradient run.[13]
Sensitivity & Resolution
Q6: My analyte signal is weak. How can I improve the sensitivity of the analysis?
A6: Low sensitivity can prevent the detection of trace-level components.[14]
-
Optimize Detection Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance (λmax) for this compound. Chalcones typically have strong absorbance between 310-370 nm.[16]
-
Reduce Baseline Noise: A lower signal-to-noise ratio (S/N) is often due to high baseline noise.[14] Implementing the strategies from Q5 will improve the S/N ratio and thus sensitivity.
-
Decrease Column Diameter: Using a column with a smaller internal diameter (e.g., 2.1 mm instead of 4.6 mm) reduces sample dilution on the column, resulting in taller, more concentrated peaks and increased sensitivity.[17] Remember to adjust the flow rate accordingly.[17]
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm or superficially porous particles) provide higher efficiency, leading to narrower and taller peaks, which enhances the signal.[18]
Q7: I have poor resolution between my analyte and an impurity. What are the best strategies to improve separation?
A7: Achieving baseline separation (Resolution ≥ 1.5) is critical for accurate quantification.[7]
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and often improve the separation between closely eluting peaks.[7]
-
Modify the Mobile Phase: Changing the organic modifier (e.g., from methanol (B129727) to acetonitrile) or adjusting the pH of the aqueous phase can alter selectivity and improve resolution.[4][7]
-
Optimize the Gradient: If using a gradient elution, making the gradient shallower (i.e., increasing the organic solvent concentration more slowly) can significantly enhance the resolution of complex mixtures.[4][7]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., a phenyl-hexyl or biphenyl (B1667301) phase instead of C18) can provide alternative selectivity due to different interactions, such as π-π interactions with the aromatic rings of the chalcone.[4]
Experimental Protocol: General RP-HPLC Method
This section provides a starting point for the reversed-phase HPLC analysis of this compound. Optimization will likely be required for your specific application and instrument.
1. Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh and dissolve ~5 mg of this compound reference standard in 50 mL of methanol or acetonitrile to create a stock solution of approximately 100 µg/mL.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample in the initial mobile phase. Filter the solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates and prevent column clogging.[14]
2. Chromatographic Conditions A typical setup for analyzing chalcones is outlined in the table below.[16][19]
| Parameter | Recommended Condition |
| Instrument | HPLC System with UV-Vis or DAD Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C[16] |
| Injection Volume | 10 - 20 µL[16] |
| Detection Wavelength | 280 nm or λmax (typically 310-370 nm for chalcones)[16] |
3. Gradient Elution Program A gradient elution is often necessary to separate chalcones from other matrix components.[20] The following is an illustrative example that should be optimized.
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 22.0 | 70 | 30 |
| 25.0 | 70 | 30 |
Note: A post-run equilibration time of at least 5-10 minutes at the initial conditions is crucial for reproducibility.[9]
Visualized Workflows
General HPLC Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving common HPLC issues.
Caption: A flowchart for systematically troubleshooting common HPLC problems.
Cause-and-Effect Diagram for Poor Peak Shape
This diagram illustrates the potential root causes of common peak shape problems like tailing, fronting, and broadening.
Caption: A cause-and-effect diagram for troubleshooting poor HPLC peak shape.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. mastelf.com [mastelf.com]
- 7. mastelf.com [mastelf.com]
- 8. uhplcs.com [uhplcs.com]
- 9. welch-us.com [welch-us.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. agilent.com [agilent.com]
- 13. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing oxidation of 2,4,4'-Trihydroxydihydrochalcone during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 2,4,4'-Trihydroxydihydrochalcone during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is a natural phenolic compound belonging to the dihydrochalcone (B1670589) subclass of flavonoids. Its structure, featuring multiple hydroxyl (-OH) groups on its aromatic rings, makes it an effective antioxidant. However, these same hydroxyl groups are susceptible to oxidation, especially under suboptimal extraction conditions. Factors like exposure to oxygen, light, high temperatures, and the presence of metal ions can lead to the degradation of the molecule, reducing its yield and biological activity.
Q2: What are the common signs of this compound oxidation during extraction?
A2: Oxidation of this compound can be visually observed through a color change in the extraction solvent, often turning yellowish or brownish. On a chemical level, degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), where a decrease in the peak area of the target compound and the appearance of new peaks corresponding to degradation products would be observed.[1]
Q3: How can I prevent the oxidation of this compound during extraction?
A3: To minimize oxidation, it is crucial to control the extraction environment. This can be achieved by:
-
Working under an inert atmosphere: Purging the extraction vessel with an inert gas like nitrogen or argon can displace oxygen.
-
Protecting from light: Using amber-colored glassware or wrapping the extraction setup with aluminum foil will prevent light-induced degradation.
-
Controlling temperature: Lowering the extraction temperature can slow down the rate of oxidative reactions.
-
Using antioxidants and chelating agents: Adding specific chemical agents to the extraction solvent can effectively inhibit oxidation.
Q4: What antioxidants are recommended for stabilizing this compound?
A4: Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for protecting polyphenols during extraction. It readily donates electrons to quench free radicals, thus sparing the this compound from oxidation.[2][3] Adding ascorbic acid can also lower the pH of the extraction medium, which can inhibit the activity of polyphenol oxidase, an enzyme that contributes to degradation.[4]
Q5: What is the role of a chelating agent and which one should I use?
A5: Trace metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of phenolic compounds. Chelating agents, like Ethylenediaminetetraacetic acid (EDTA), bind to these metal ions, rendering them inactive and preventing them from participating in oxidative reactions.[5][6] The use of EDTA is a common strategy to enhance the stability of polyphenols during extraction.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Yellowing or browning of the extract | Oxidation of this compound. | 1. Immediately add an antioxidant like ascorbic acid (0.1-1% w/v) to the extraction solvent. 2. Incorporate a chelating agent such as EDTA (1-10 mM) to sequester metal ions. 3. Ensure the extraction is performed in the absence of light and under an inert atmosphere (e.g., nitrogen). |
| Low yield of this compound | Degradation of the target compound during extraction. | 1. Optimize the extraction temperature; lower temperatures are generally preferred. 2. Reduce the extraction time to the minimum necessary for efficient recovery. 3. Adjust the pH of the extraction solvent to a slightly acidic range (pH 4-6), as dihydrochalcones are often more stable under these conditions. |
| Appearance of multiple unknown peaks in HPLC analysis | Formation of degradation products. | 1. Confirm the identity of the main peak using a reference standard. 2. Implement the preventative measures mentioned above (antioxidants, chelating agents, light and oxygen exclusion) to minimize the formation of these byproducts. 3. Consider using a milder extraction technique, such as ultrasound-assisted extraction at a controlled temperature. |
| Inconsistent results between extraction batches | Variability in extraction conditions or sample matrix. | 1. Standardize all extraction parameters, including solvent composition, temperature, time, and the concentrations of any additives. 2. Ensure the plant material is of consistent quality and free from excessive metal contamination. Pre-washing the plant material may be beneficial. |
Experimental Protocols
Protocol 1: Maceration with Antioxidant and Chelating Agent
This protocol is a standard method for the extraction of flavonoids, adapted to include protective agents against oxidation.
-
Sample Preparation: Air-dry the plant material at a low temperature (e.g., 40°C) and grind it to a fine powder (30-40 mesh size).[8]
-
Solvent Preparation: Prepare an 80% ethanol (B145695) solution. To this, add ascorbic acid to a final concentration of 0.5% (w/v) and EDTA to a final concentration of 5 mM.
-
Extraction:
-
Place 10 g of the powdered plant material into a sealed, amber-colored flask.
-
Add 100 mL of the prepared solvent.
-
Purge the flask with nitrogen gas for 5 minutes.
-
Seal the flask and macerate for 24 hours at room temperature with continuous stirring.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage: Store the final extract at -20°C in an amber vial under a nitrogen atmosphere.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a more rapid and efficient method that can often be performed at lower temperatures, reducing the risk of thermal degradation.
-
Sample and Solvent Preparation: Prepare the sample and solvent as described in Protocol 1.
-
Extraction:
-
Place 1 g of the powdered plant material and 20 mL of the prepared solvent into a sonication vessel.
-
Purge with nitrogen gas.
-
Sonication is performed using an ultrasonic bath or probe system.[9][10][11]
-
Set the sonication frequency to 35 kHz and the power to 200 W.
-
Maintain the temperature of the water bath at 30-40°C.
-
Sonicate for 30 minutes.
-
-
Filtration, Concentration, and Storage: Proceed as described in Protocol 1.
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE is another advanced extraction technique that offers rapid extraction times. Careful control of microwave power and temperature is essential to prevent degradation.
-
Sample and Solvent Preparation: Prepare the sample and solvent as described in Protocol 1.
-
Extraction:
-
Filtration, Concentration, and Storage: Proceed as described in Protocol 1.
Quantitative Data Summary
Table 1: Recommended Concentrations of Protective Agents
| Agent | Recommended Concentration | Function | Reference |
| Ascorbic Acid | 0.1 - 1.0% (w/v) | Antioxidant, reduces pH | [2][3][4] |
| EDTA | 1 - 10 mM | Chelating agent (sequesters metal ions) | [5][6][7][15] |
Table 2: Comparison of Extraction Methods for Flavonoids
| Method | Typical Temperature (°C) | Typical Time | Advantages | Disadvantages |
| Maceration | Room Temperature | 24 - 72 hours | Simple, requires minimal specialized equipment | Time-consuming, potentially lower efficiency |
| Ultrasound-Assisted Extraction | 30 - 50 | 15 - 60 minutes | Faster, more efficient, can be performed at lower temperatures | Requires specialized equipment |
| Microwave-Assisted Extraction | 40 - 60 | 5 - 20 minutes | Very fast, highly efficient | Requires specialized equipment, risk of localized overheating |
Visualizations
Caption: Proposed oxidation pathway of this compound.
Caption: Experimental workflow for preventing oxidation during extraction.
Caption: Logical troubleshooting guide for oxidation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. The Link between Polyphenol Structure, Antioxidant Capacity and Shelf-Life Stability in the Presence of Fructose and Ascorbic Acid [mdpi.com]
- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005053812A1 - Plant materials extraction method - Google Patents [patents.google.com]
- 5. Antioxidant - Wikipedia [en.wikipedia.org]
- 6. Metal binding of flavonoids and their distinct inhibition mechanisms toward the oxidation activity of Cu2+-β-amyloid: not just serving as suicide antioxidants! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ukm.my [ukm.my]
- 10. Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 13. mdpi.com [mdpi.com]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2,4,4'-Trihydroxydihydrochalcone (Phloretin)
Welcome to the technical support center for the synthesis of 2,4,4'-Trihydroxydihydrochalcone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this valuable polyphenolic compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound on a laboratory and pilot scale?
A1: The most common and scalable method is a two-step synthesis. The first step is a Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde (B117250) using a base catalyst like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to form the intermediate, 2',4,4'-Trihydroxychalcone.[1][2][3] The second step involves the selective catalytic hydrogenation of the chalcone's carbon-carbon double bond, typically using a palladium on carbon (Pd/C) catalyst, to yield the final this compound.[4][5]
Q2: What are the most critical overall challenges when moving from benchtop to pilot-scale synthesis?
A2: The primary challenges during the scale-up of this synthesis are managing reaction exotherms, ensuring efficient mass transfer in multiphasic systems, and developing a robust purification strategy. Specifically:
-
Heat Transfer: Both the condensation and hydrogenation steps can be exothermic. In large reactors, inefficient heat dissipation can lead to side reactions, impurity formation, and potential safety hazards.[1]
-
Mass & Phase Transfer: The Claisen-Schmidt condensation involves solids and liquids, while catalytic hydrogenation is a triphasic system (solid catalyst, liquid substrate, gaseous hydrogen). Inefficient mixing at larger volumes can lead to incomplete reactions and extended reaction times.[1]
-
Product Isolation and Purification: Methods like column chromatography that are feasible at the lab scale are often not economically viable for large quantities. Developing scalable crystallization or alternative purification methods, such as using macroporous resins, is crucial.[6][7]
Q3: this compound is also known as Phloretin. Can it be sourced naturally?
A3: Yes, this compound is also known as Phloretin.[8][9] It is found naturally in apples and other plants.[5][9] However, the concentration in natural sources is often too low for direct extraction to be commercially viable for large market volumes, making chemical synthesis a necessary alternative for producing the required quantities.[10]
Troubleshooting Guide
Problem Area 1: Claisen-Schmidt Condensation (Chalcone Formation)
Q: My reaction yield is significantly lower at a larger scale, and I'm observing more impurities. What should I investigate?
A: This is a common scale-up issue. Consider the following factors:
-
Inefficient Mixing: At larger volumes, ensuring homogeneity is critical. Slurries of reactants require appropriately sized impellers and agitation speeds to prevent reactants from settling.[1]
-
Poor Temperature Control: The condensation is sensitive to temperature. Low temperatures (e.g., 0-5 °C) are recommended to minimize side reactions like the Cannizzaro reaction of the aldehyde.[1] Large reactors have a lower surface-area-to-volume ratio, making heat removal less efficient. Ensure your cooling system can handle the exotherm.[1]
-
Base Concentration and Addition: The concentration and rate of addition of the base (NaOH/KOH) are critical. Too low a concentration may lead to an incomplete reaction, while too high a local concentration (from rapid addition) can promote side reactions.[1]
-
Formation of Stable Aldol (B89426) Adduct: The reaction can sometimes stall at the aldol addition product without completing the dehydration to the chalcone (B49325). A higher base concentration or slightly elevated temperature towards the end of the reaction can promote the final dehydration step.[1]
Problem Area 2: Catalytic Hydrogenation (Dihydrochalcone Formation)
Q: The hydrogenation reaction is extremely slow or stalls completely after scaling up. Why is this happening?
A: Slow hydrogenation at scale is almost always a mass transfer limitation.
-
Poor Gas-Liquid Mass Transfer: The dissolution of hydrogen gas into the reaction solvent is often the rate-limiting step. On a larger scale, this requires efficient agitation to create a large gas-liquid interface and may necessitate higher hydrogen pressure.
-
Poor Solid-Liquid Mass Transfer: The dissolved hydrogen and the chalcone substrate must diffuse to the surface of the solid Pd/C catalyst. If the catalyst is not well-suspended in the liquid, the reaction rate will be severely limited. Verify that your mixing is sufficient to keep the catalyst uniformly suspended.
-
Catalyst Deactivation: The catalyst can be poisoned by impurities carried over from the previous step. Ensure the intermediate chalcone is of sufficient purity before starting the hydrogenation.
Q: The hydrogenation is too fast and the temperature is difficult to control. What are the risks?
A: A runaway reaction is a significant safety risk. Catalytic hydrogenations are often highly exothermic. Poor heat removal can lead to a rapid increase in temperature and pressure. This can also cause over-reduction of other functional groups. To mitigate this, consider controlling the reaction rate by limiting the hydrogen supply (running under a constant, lower pressure) or by adding the substrate solution portion-wise to the reactor containing the catalyst and solvent.
Problem Area 3: Product Purification
Q: My final product is an oil or a sticky solid that is difficult to handle and purify. What can I do?
A: Polyphenolic compounds can be challenging to crystallize.
-
Induce Crystallization: If the product doesn't precipitate cleanly, try adding ice-cold water or using a scratch test on the inside of the vessel to provide a nucleation site.[1]
-
Solvent Selection: Experiment with different anti-solvents to precipitate the product.
-
Resin Purification: For large-scale operations, consider using macroporous adsorption resins. The crude product can be adsorbed onto the resin, washed with water to remove salts and polar impurities, and then eluted with a solvent like aqueous ethanol (B145695) to recover the purified product.[6][11]
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Step 1: Claisen-Schmidt Condensation | Step 2: Catalytic Hydrogenation |
| Reactants | 2,4-dihydroxyacetophenone, 4-hydroxybenzaldehyde | 2',4,4'-Trihydroxychalcone |
| Catalyst/Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[1] | 10% Palladium on Carbon (Pd/C)[4] |
| Hydrogen Source | N/A | H₂ Gas or Ammonium Formate[5][7] |
| Solvent | Ethanol, Methanol/Water Mixture[1][4] | Ethyl Acetate, Ethanol[4] |
| Temperature | 0 - 25 °C (Initial stages at 0-5 °C recommended)[1] | Room Temperature (20-25 °C)[4] |
| Reaction Time | 15 min - 24 hours (monitor by TLC)[1][12] | 1 - 5 hours[4] |
| Key Scale-Up Concerns | Heat removal, efficient mixing of slurries, controlled base addition | Gas-liquid mass transfer, heat removal, catalyst suspension |
Experimental Protocols
Protocol: Lab-Scale Synthesis of this compound
Step 1: Synthesis of 2',4,4'-Trihydroxychalcone
-
In a jacketed reactor cooled to 0-5 °C, dissolve 2,4-dihydroxyacetophenone (1.0 eq) in ethanol.
-
In a separate vessel, prepare a solution of potassium hydroxide (e.g., 40% aqueous solution).[1]
-
Slowly add the KOH solution to the stirred reactor, maintaining the temperature below 5 °C.
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol and add it dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.[1]
-
Stir the mixture at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully acidify the mixture with cold, dilute hydrochloric acid (HCl) until a precipitate forms.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum. This crude solid is the intermediate chalcone.
Step 2: Synthesis of this compound
-
Charge a hydrogenation-rated vessel with the crude 2',4,4'-Trihydroxychalcone from Step 1 and a suitable solvent such as ethyl acetate.[4]
-
Carefully add the 10% Pd/C catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-5 bar).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or resin purification.
Visualizations
Caption: Overall workflow for the two-step synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield or purity in the dihydrochalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. mdpi.com [mdpi.com]
- 5. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. nevolab.de [nevolab.de]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 2,4,4'-Trihydroxydihydrochalcone and Butylated Hydroxytoluene (BHT)
In the realm of antioxidant research and development, the quest for potent and safe molecules to combat oxidative stress is perpetual. This guide provides a detailed comparison of the antioxidant activities of the naturally derived phenolic compound, 2,4,4'-Trihydroxydihydrochalcone, and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). The comparison is based on available experimental data, mechanisms of action, and relevant signaling pathways.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies on the antioxidant activity of this compound and BHT using standardized in vitro assays are limited in publicly available literature. However, by examining data for structurally related dihydrochalcones and various studies on BHT, we can infer their relative potencies. The 50% inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity.
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH, ABTS | Data not available | - |
| Phloretin (a related dihydrochalcone) | DPPH | 25.3 ± 1.2 µM | [1][2] |
| ABTS | 10.8 ± 0.5 µM | [1][2] | |
| Trilobatin (a related dihydrochalcone) | DPPH | 35.6 ± 1.8 µM | [1][2] |
| ABTS | 15.2 ± 0.7 µM | [1][2] | |
| 2,4,4'-Trihydroxychalcone (B600757) | Sunflower Oil Oxidation | Similar or stronger inhibitory effect compared to BHT | [3] |
| Butylated Hydroxytoluene (BHT) | DPPH | 202.35 µg/mL | [4] |
| DPPH | 32.06 µg/mL | ||
| ABTS | Data varies across studies | [5] | |
| Chemiluminescence | 8.5 µM | [6] |
Note: The IC50 values for BHT can vary significantly between studies due to different experimental conditions. The data for related dihydrochalcones (Phloretin and Trilobatin) are provided to give a scientifically grounded indication of the potential antioxidant capacity of this compound, based on structure-activity relationships.
Mechanisms of Antioxidant Action
The antioxidant capabilities of this compound and BHT stem from their distinct chemical structures and their interactions with free radicals and cellular pathways.
This compound: As a phenolic compound, its antioxidant activity is primarily attributed to the presence of multiple hydroxyl (-OH) groups on its aromatic rings. These hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating oxidative chain reactions. The proposed mechanisms include:
-
Direct Radical Scavenging: Through Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) mechanisms, dihydrochalcones can directly quench reactive oxygen species (ROS).[1][2]
-
Radical Adduct Formation (RAF): Some dihydrochalcones can form stable adducts with free radicals.[1][2]
-
Activation of the Nrf2-ARE Signaling Pathway: Many phenolic compounds, including chalcones, are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a master regulator of the cellular antioxidant defense system, leading to the expression of numerous antioxidant and detoxification enzymes.
Butylated Hydroxytoluene (BHT): BHT is a synthetic phenolic antioxidant that primarily acts as a free radical scavenger.[7] Its mechanism is well-established and involves:
-
Hydrogen Atom Donation: The single hydroxyl group on the phenol (B47542) ring of BHT donates a hydrogen atom to peroxyl radicals, converting them into more stable hydroperoxides and in turn forming a resonance-stabilized phenoxyl radical. This phenoxyl radical is relatively unreactive and does not propagate the oxidative chain reaction.
Signaling Pathway: The Nrf2-Antioxidant Response Element (ARE) Pathway
A key mechanism by which many natural antioxidants, including potentially this compound, exert their protective effects is through the activation of the Nrf2-ARE signaling pathway. This pathway upregulates the expression of a suite of cytoprotective genes.
Caption: Nrf2-ARE signaling pathway activation by oxidative stress or electrophiles.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of antioxidant activity assays. Below are the protocols for two commonly used in vitro assays: the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, neutralizing it. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound or BHT) in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of each concentration of the test compound.
-
Add the DPPH solution to each well/cuvette.
-
For the control, the solvent is used instead of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
-
Assay Procedure:
-
Prepare stock solutions and serial dilutions of the test compound.
-
Add a small volume of each dilution to a specific volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition of the ABTS•+ radical is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Experimental Workflow
The general workflow for in vitro antioxidant activity screening involves several key steps, from sample preparation to data analysis.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
For drug development professionals and researchers, this compound represents a promising natural alternative to synthetic antioxidants like BHT. However, further head-to-head in vitro and in vivo studies are warranted to definitively quantify its antioxidant efficacy and to fully elucidate its mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 2,4,4'-Trihydroxydihydrochalcone and Resveratrol for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biochemical and cellular properties of 2,4,4'-trihydroxydihydrochalcone and resveratrol (B1683913), two polyphenolic compounds with significant therapeutic potential. The information presented is curated from experimental data to assist researchers in evaluating their respective advantages for drug development.
I. Overview of Compounds
This compound is a dihydrochalcone, a type of natural phenol. Dihydrochalcones are structurally related to chalcones and are found in various plant species. They are recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties.
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a well-studied stilbenoid found in grapes, berries, and peanuts. It has garnered considerable attention for its potent antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.
II. Comparative Data on Biological Activities
The following tables summarize key quantitative data from in vitro studies to provide a direct comparison of the antioxidant and anti-inflammatory potentials of these compounds and their close analogs.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Resveratrol | DPPH | 0.131 mM | Trolox | 0.008 mM |
| ABTS | 2.86 µg/mL | Vitamin C | 5.18 µg/mL[1] | |
| 2',4',4-Trihydroxychalcone * | DPPH | 26.55 ± 0.55 µg/mL | - | - |
| Generic Hydroxylated Chalcone (B49325) Derivative | DPPH | 48.37 µg/mL | Ascorbic Acid | 6.21 µg/mL[2] |
Note: Data for the exact this compound is limited. Data for the structurally similar 2',4',4-trihydroxychalcone is presented as a surrogate for comparative purposes.
Table 2: Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Cell Line/Model |
| Resveratrol | Nitric Oxide Inhibition | ~15 µM | LPS-activated microglia |
| Hydroxylated Chalcone Derivative | RBC Membrane Stabilization | 1146.78 ± 0.55 µg/mL | Heat-induced hemolysis[3] |
| 2',4-Dihydroxy-4'-methoxychalcone | PGE2 Production Inhibition | 3 µM | TPA-stimulated rat peritoneal macrophages[4] |
III. Signaling Pathways
Both this compound and resveratrol exert their biological effects by modulating key intracellular signaling pathways.
Resveratrol
Resveratrol is known to interact with a multitude of cellular targets. Its anti-inflammatory and antioxidant effects are primarily mediated through the activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), and the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Figure 1. Simplified signaling pathways modulated by Resveratrol.
This compound
While direct studies on this compound are less extensive, the biological activities of chalcones are generally attributed to their ability to modulate inflammatory pathways. Chalcones have been shown to inhibit the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response. The hydroxyl groups on the aromatic rings are key to their antioxidant and anti-inflammatory activities.
Figure 2. Inferred anti-inflammatory signaling of this compound.
IV. Experimental Protocols
Detailed methodologies for the key assays cited are provided below for reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation : Dissolve the test compound (this compound or resveratrol) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent to prepare a series of dilutions.
-
Reaction : Add a fixed volume of the DPPH solution to each dilution of the test compound and control in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation : Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Figure 3. Experimental workflow for the DPPH assay.
Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the amount of nitrite (B80452), a stable product of NO, to quantify NO production, a key inflammatory mediator.
-
Cell Culture : Culture macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Treatment : Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation : Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Incubation : Incubate the cells for 24 hours.
-
Sample Collection : Collect the cell culture supernatant.
-
Griess Reaction : Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubation : Incubate the mixture in the dark at room temperature for 10-15 minutes.
-
Measurement : Measure the absorbance at 540 nm.
-
Quantification : Determine the nitrite concentration from a standard curve prepared with sodium nitrite. The IC50 for NO inhibition can then be calculated.
Figure 4. Experimental workflow for the Griess assay.
Western Blot for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a sample, which is essential for studying signaling pathways.
-
Sample Preparation : Lyse cells or tissues to extract proteins. Determine the protein concentration of the lysates.
-
SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, IκBα).
-
Secondary Antibody Incubation : Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection : Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
Imaging and Analysis : Capture the signal using an imager and quantify the protein band intensity.
Figure 5. Workflow for Western Blot analysis.
V. Conclusion
Both this compound and resveratrol demonstrate significant potential as therapeutic agents due to their antioxidant and anti-inflammatory properties. Resveratrol is a well-characterized compound with a broad range of documented biological activities and known mechanisms of action. This compound, as a member of the chalcone family, is also a promising candidate, with its therapeutic effects likely mediated through the inhibition of key inflammatory pathways such as NF-κB and MAPK.
Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and specific molecular targets of these two compounds. The experimental protocols provided herein offer a framework for such investigations, which will be crucial for guiding future drug discovery and development efforts.
References
Validating Purity: A Comparative Guide to HPLC and Alternative Methods for 2,4,4'-Trihydroxydihydrochalcone Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized or isolated compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for validating the purity of 2,4,4'-Trihydroxydihydrochalcone against other analytical techniques. The information is supported by experimental data drawn from methodologies applied to similar compounds, offering a robust framework for method development and validation.
A Validated HPLC Method for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids and their derivatives due to its high resolution, sensitivity, and versatility.[1] A validated Reversed-Phase HPLC (RP-HPLC) method is proposed here for the routine quality control of this compound. This method is adapted from established protocols for similar chalcone (B49325) and dihydrochalcone (B1670589) compounds.[2][3][4][5]
Experimental Protocol: Proposed HPLC Method
Objective: To separate this compound from potential impurities, primarily unreacted starting materials from a Claisen-Schmidt condensation synthesis (e.g., a substituted acetophenone (B1666503) and benzaldehyde) and potential side-products.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or a more specific wavelength determined by UV scan of the pure compound) |
| Run Time | 25 minutes |
Sample Preparation:
-
Standard Solution (50 µg/mL): Accurately weigh 5.0 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Sample Solution (50 µg/mL): Accurately weigh 5.0 mg of the this compound sample and dissolve it in a 100 mL volumetric flask with methanol.
Method Validation Parameters (based on similar compound validations):
| Parameter | Expected Performance |
| Linearity (R²) | >0.999 over a concentration range of 5-100 µg/mL[5] |
| Precision (%RSD) | < 2% for intra-day and inter-day precision[5] |
| Accuracy (Recovery) | 98% - 102% determined by spike-recovery experiments[5] |
| Limit of Detection (LOD) | < 1.5 µg/mL[6] |
| Limit of Quantification (LOQ) | < 4.5 µg/mL[6] |
Experimental Workflow
HPLC Purity Analysis Workflow
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely accessible method, other techniques can offer advantages in terms of speed, resolution, and specificity.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity using a C18 column, with detection by UV absorbance. | Cost-effective, robust, and widely available. Good for routine purity checks. | Lower resolution compared to UHPLC. May not resolve all co-eluting impurities. |
| UHPLC-DAD | Ultra-High-Performance Liquid Chromatography uses smaller particle size columns for higher resolution and faster analysis. A Diode Array Detector (DAD) provides spectral data.[6] | Faster analysis times (e.g., under 15 minutes).[6] Higher peak capacity and resolution. DAD allows for peak purity assessment and compound identification based on UV spectra. | Higher initial instrument cost. Requires higher quality solvents and samples. |
| LC-MS | Liquid Chromatography coupled with Mass Spectrometry provides mass-to-charge ratio information for each eluting compound. | High specificity and sensitivity. Allows for definitive identification of impurities and byproducts based on their molecular weight. | Highest instrument cost. More complex method development and data analysis. |
| GC-MS | Gas Chromatography-Mass Spectrometry separates volatile compounds. Derivatization is often required for non-volatile compounds like flavonoids.[7] | Excellent separation efficiency for volatile compounds. | Requires derivatization for polar compounds like this compound, which adds a step to sample preparation and can introduce variability. Not suitable for thermally labile compounds. |
Logical Relationship of Analytical Techniques
Selection of Analytical Methods
Conclusion
The proposed RP-HPLC method provides a reliable and accessible approach for the purity validation of this compound, suitable for most research and quality control laboratories. For applications requiring higher throughput and greater resolution, transitioning to a UHPLC-DAD system is a logical upgrade. In cases where the definitive identification of unknown impurities is necessary, the specificity of LC-MS is unparalleled. The choice of analytical method should be guided by the specific requirements of the analysis, balancing the need for speed, resolution, and specificity with the available instrumentation and resources.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. [Determination of neohesperidin dihydrochalcone in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of neohesperidin dihydrochalcone in foods]. | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of a UHPLC-DAD Method for the Quantitative Analysis of Major Dihydrochalcone Glucosides from Thonningia sanguinea VAHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC [ouci.dntb.gov.ua]
Unveiling the Antioxidant Potential of 2',4',4-Trihydroxydihydrochalcone: A Comparative Analysis
For Immediate Release
A detailed comparative analysis of the antioxidant capacity of 2',4',4-Trihydroxydihydrochalcone against other chalcones reveals its promising potential as a potent antioxidant. This guide synthesizes available experimental data and structure-activity relationship studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.
While direct quantitative antioxidant assay results for 2',4',4-Trihydroxydihydrochalcone are not extensively available in peer-reviewed literature, a thorough examination of structurally related chalcones and dihydrochalcones provides a strong foundation for understanding its antioxidant capabilities. The antioxidant activity of chalcones is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl groups on their aromatic rings.
Comparative Antioxidant Capacity: A Data-Driven Overview
To contextualize the potential antioxidant activity of 2',4',4-Trihydroxydihydrochalcone, the following table summarizes the 50% inhibitory concentration (IC50) values of various chalcones and dihydrochalcones from established in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value is indicative of a higher antioxidant capacity.
| Compound | Structure | DPPH Assay (IC50) | ABTS Assay (IC50) | Reference |
| 2',4',4-Trihydroxychalcone | Structure not available in search results, a generic chalcone (B49325) structure is implied. | Not Available | Not Available | |
| Phloretin (a dihydrochalcone) | Structure: 2',4',6',4-tetrahydroxydihydrochalcone | > Phloridzin | > Phloridzin | [1][2][3] |
| Phloridzin (a dihydrochalcone) | Structure: Phloretin-2'-O-glucoside | < Phloretin | < Phloretin | [1][2][3] |
| Butein (a chalcone) | Structure: 2',4',3,4-tetrahydroxychalcone | Not Available | Not Available | |
| 2',4'-Dihydroxy-3,4-dimethoxychalcone | Structure as named. | Not Available | Not Available | |
| Various Synthetic Chalcones | Structures vary, often with hydroxyl and methoxy (B1213986) substitutions. | IC50 values reported in various studies, often compared to standards like ascorbic acid. | IC50 values reported in various studies. | [4] |
Structure-Activity Relationship: Key to Antioxidant Efficacy
The antioxidant activity of chalcones and their dihydro-derivatives is governed by several structural features:
-
Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are paramount. A higher number of hydroxyl groups generally correlates with increased antioxidant activity.
-
2'-Hydroxyl Group: The presence of a hydroxyl group at the 2'-position on the A-ring is considered critical for significant radical scavenging activity.
-
Ortho-dihydroxy (Catechol) Group: A catechol group (two hydroxyl groups adjacent to each other) on the B-ring greatly enhances antioxidant capacity.
-
Saturation of the α,β-double bond: Dihydrochalcones, which lack the α,β-double bond present in chalcones, can still exhibit potent antioxidant activity, as seen with phloretin. The overall hydroxylation pattern remains a key determinant.
Based on these principles, 2',4',4-Trihydroxydihydrochalcone, which possesses three hydroxyl groups, including the crucial 2'-hydroxyl moiety, is predicted to exhibit substantial antioxidant activity. The hydroxyl groups at the 4' and 4 positions are also expected to contribute to its radical scavenging potential by donating hydrogen atoms to neutralize free radicals. A study on 2',4',4-trihydroxychalcone (the unsaturated analog) highlighted the effectiveness of its three hydroxyl groups in acting as a natural antioxidant.
Experimental Methodologies for Antioxidant Capacity Assessment
The data presented for related chalcones are typically derived from standardized in vitro antioxidant assays. The following are outlines of the commonly employed DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to a yellow-colored product is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow of the DPPH Radical Scavenging Assay.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow of the ABTS Radical Cation Scavenging Assay.
Cellular Antioxidant Mechanisms: The Nrf2-ARE Signaling Pathway
Beyond direct radical scavenging, many chalcones exert their antioxidant effects by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, which is a master regulator of the cellular antioxidant response.
Caption: Activation of the Nrf2-ARE antioxidant pathway by chalcones.
Chalcones can interact with Keap1, a repressor protein that sequesters Nrf2 in the cytoplasm. This interaction leads to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of genes encoding antioxidant and detoxifying enzymes, leading to their upregulation and bolstering the cell's defense against oxidative stress.
Conclusion
While awaiting direct experimental data on the antioxidant capacity of 2',4',4-Trihydroxydihydrochalcone, the available evidence from structure-activity relationship studies and data from analogous compounds strongly suggests its potential as a significant antioxidant. Its tri-hydroxylated structure, particularly the presence of a 2'-hydroxyl group, positions it as a promising candidate for applications in mitigating oxidative stress. Further in vitro and in vivo studies are warranted to fully elucidate its antioxidant profile and its efficacy in various biological systems.
References
A Comparative Guide to the Structure-Activity Relationship of 2,4,4'-Trihydroxydihydrochalcone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2,4,4'-Trihydroxydihydrochalcone and its analogs. The structure-activity relationship (SAR) is explored through quantitative data from various experimental assays, detailed protocols for key experiments, and visualizations of relevant signaling pathways.
Quantitative Comparison of Biological Activities
The biological activities of this compound and its analogs are influenced by the number and position of hydroxyl groups and other substituents on the A and B rings. The following tables summarize the available quantitative data (IC50 and MIC values) for antioxidant, anti-inflammatory, antimicrobial, and tyrosinase inhibitory activities.
Table 1: Antioxidant Activity of Dihydrochalcone (B1670589) Analogs
| Compound | Assay | IC50 (µM) | Source |
| Phloretin (2',4',6',4-Tetrahydroxydihydrochalcone) | DPPH | 63.5 ± 4.6 | [1] |
| Phloretin | ABTS | 4.3 ± 1.8 | [1] |
| Phloridzin (Phloretin 2'-glucoside) | DPPH | 561.0 ± 34.0 | [1] |
| Phloridzin | ABTS | 65.8 ± 2.0 | [1] |
| Trilobatin (Phloretin 4'-glucoside) | DPPH | >1000 | [1] |
| Naringin Dihydrochalcone | DPPH | >1000 | [1] |
| Neohesperidin Dihydrochalcone | DPPH | >1000 | [1] |
Note: Lower IC50 values indicate higher antioxidant activity. The saturation of the α,β-double bond in dihydrochalcones generally alters their electronic properties and conformation, which can impact their biological activity compared to their chalcone (B49325) counterparts.
Table 2: Anti-inflammatory Activity of Chalcone and Dihydrochalcone Analogs
| Compound | Assay | IC50 (µM) | Source |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | NO Production (PANC-1) | 10.5 ± 0.8 | [2] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | NO Production (MIA PACA2) | 12.2 ± 0.9 | [2] |
| 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | NO Production (LPS-stimulated RAW 264.7) | Not specified, but significant inhibition | [3][4] |
| 4'-Hydroxychalcone | NF-κB activation (TNFα-induced K562) | 30 | [5] |
Table 3: Antimicrobial Activity of Dihydrochalcone and Chalcone Analogs
| Compound | Microorganism | MIC (µg/mL) | Source |
| 2',4'-Dihydroxychalcone | Staphylococcus aureus | 19.5 - 125 | [6] |
| 2',4'-Dihydroxychalcone | Candida albicans | 15.6 - 32.3 | [6] |
| Hydroxycinnamoylated dihydrochalcones | Staphylococcus aureus | 3.1 - 6.3 µM | [7] |
| (E)-1-(4-alkyloxyphenyl)-3-(hydroxyphenyl)-prop-2-en-1-one derivatives | Escherichia coli | 104 - 164 ppm | [8] |
Table 4: Tyrosinase Inhibitory Activity of Chalcone Analogs
| Compound | Assay | IC50 (µM) | Source |
| 2,2',4,4',6'-Pentahydroxychalcone | Mushroom Tyrosinase (L-tyrosine) | 1 | [9] |
| 2,2',4,4'-Tetrahydroxychalcone | Mushroom Tyrosinase (L-tyrosine) | 5 | [9] |
| 2',4',6'-Trihydroxychalcone | Mushroom Tyrosinase (L-tyrosine) | High inhibitory effect | [9] |
| 2,4,2',4'-Tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone | Mushroom Tyrosinase (L-DOPA) | 0.95 ± 0.04 | [10][11] |
| Kojic Acid (Reference) | Mushroom Tyrosinase (L-DOPA) | 24.88 ± 1.13 | [10][11] |
Structure-Activity Relationship (SAR) Insights
-
Antioxidant Activity: The antioxidant capacity of dihydrochalcones is influenced by the number and position of hydroxyl groups. The 2',6'-dihydroxy moiety generally confers higher activity than the 2',4'-dihydroxy arrangement due to resonance stabilization of the resulting radical. [1]Glycosylation of hydroxyl groups tends to decrease antioxidant activity. [1]
-
Anti-inflammatory Activity: The anti-inflammatory effects of chalcones and their dihydro analogs are often attributed to their ability to modulate key signaling pathways like NF-κB and MAPK. [3][4][5][12]The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings plays a crucial role in this activity.
-
Antimicrobial Activity: For antimicrobial action, the presence of a 2'-hydroxyl group on the A-ring appears to be important. [8]The lipophilicity of the molecule, which can be modified by alkyl chains or other substituents, also influences the antimicrobial potency. [8]
-
Tyrosinase Inhibition: The 2',4'-dihydroxy substitution pattern on the A-ring is a key feature for potent tyrosinase inhibition. [9][10][11]The presence of a 4-hydroxyl group on the B-ring is also favorable. [9]The saturation of the double bond to form a dihydrochalcone can affect the binding affinity to the enzyme's active site.
Signaling Pathway Modulation
This compound and its analogs can exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. Based on studies of structurally related chalcones, the NF-κB and MAPK pathways are significant targets.
The NF-κB pathway is a critical regulator of inflammatory and immune responses. Chalcones have been shown to inhibit this pathway at multiple points.
As depicted, chalcones can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the expression of pro-inflammatory genes. [3][13][14]
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Chalcones have been demonstrated to modulate the activity of key kinases in this pathway.
References
- 1. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. | Sigma-Aldrich [sigmaaldrich.com]
- 5. josorge.com [josorge.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ukm.my [ukm.my]
- 11. Inhibitory effect of 2,4,2',4'-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone on tyrosinase activity and melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Antioxidant Study: 2,4,4'-Trihydroxydihydrochalcone vs. Butein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antioxidant properties of two phenolic compounds: 2,4,4'-Trihydroxydihydrochalcone and Butein (B1668091). While both molecules, belonging to the flavonoid family, are recognized for their potential health benefits, this document delves into their antioxidant capacities supported by available experimental data, detailed methodologies for key assays, and an exploration of their mechanisms of action. This objective comparison aims to inform research and development in the fields of pharmacology, nutraceuticals, and drug discovery.
Executive Summary
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data on the antioxidant activity of Butein. A corresponding lack of standardized in vitro data for this compound is noted, with its antioxidant capacity inferred from structure-activity relationships and applied studies.
| Compound | Assay | IC50 Value | Reference |
| Butein | DPPH Radical Scavenging | 9.2 ± 1.8 µM | [1] |
| DPPH Radical Scavenging | 43.28 µg/mL | [2] | |
| Iron-induced Lipid Peroxidation | 3.3 ± 0.4 µM | [1] | |
| Xanthine Oxidase Inhibition | 5.9 ± 0.3 µM | [1] | |
| Xanthine Oxidase Inhibition | 2.93 µM | [3] | |
| This compound | DPPH Radical Scavenging | Data not available | |
| ABTS Radical Scavenging | Data not available | ||
| Cellular Antioxidant Activity | Data not available |
Note: IC50 values indicate the concentration of the compound required to inhibit 50% of the activity of a specific radical or enzyme. A lower IC50 value corresponds to a higher antioxidant potency.
While direct comparative IC50 values are unavailable, a study on the oxidative stability of sunflower oil demonstrated that 2,4,4'-trihydroxychalcone (B600757) effectively decreased the production of primary and secondary oxidation products, with an efficacy comparable or superior to the synthetic antioxidant BHT.[4] The antioxidant effect of 2,4,4'-trihydroxychalcone is attributed to the hydrogen-donating ability of its three hydroxyl groups.[4]
Structure-Activity Relationship
The antioxidant capacity of dihydrochalcones is influenced by the number and position of hydroxyl groups on their aromatic rings.[5][6][7][8] The presence of a 2'-hydroxyl group and an o-dihydroxyl group on the B-ring are critical for the antioxidant activity of dihydrochalcones.[8] Dihydrochalcones are suggested to exert their antioxidant effects through mechanisms like electron transfer (ET) and hydrogen atom transfer (HAT).[6][7]
Butein's potent antioxidant activity is attributed to its catechol structure on the B-ring, which is highly effective at scavenging free radicals.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Create serial dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well microplate, add a specific volume of each concentration of the test compound to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Procedure:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of the test compound.
-
In a 96-well microplate, add a specific volume of each concentration of the test compound to the wells.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.
Procedure using DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate):
-
Seed cells (e.g., HepG2) in a 96-well black plate and culture until confluent.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with a DCFH-DA solution and the test compound at various concentrations. Incubate for a specified time (e.g., 1 hour).
-
Wash the cells to remove the excess probe and compound.
-
Induce oxidative stress by adding a ROS generator (e.g., AAPH).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time.
-
The antioxidant activity is determined by the reduction in fluorescence in the presence of the test compound compared to the control.
Mandatory Visualizations
Signaling Pathway: Nrf2-ARE Pathway
Many phenolic antioxidants, including butein, exert their effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[9][10][11][12] This pathway is a master regulator of the cellular antioxidant defense system.
Caption: Butein activates the Nrf2-ARE pathway, enhancing cellular antioxidant defenses.
Experimental Workflow: DPPH Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Conclusion
For researchers and drug development professionals, Butein represents a more established antioxidant agent with a robust body of evidence supporting its efficacy. This compound, on the other hand, is a promising candidate that warrants further investigation, specifically through standardized in vitro and cellular antioxidant assays, to fully elucidate its potency and comparative standing against other well-characterized antioxidants like Butein. Future studies directly comparing these two compounds under identical experimental conditions are highly recommended to provide a conclusive assessment of their relative antioxidant capabilities.
References
- 1. Antioxidant properties of butein isolated from Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-antioxidant capacity relationship of dihydrochalcone compounds in Malus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Butein Ameliorates Oxidative Stress in H9c2 Cardiomyoblasts through Activation of the NRF2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? | MDPI [mdpi.com]
- 12. Butein Inhibits Oxidative Stress Injury in Rats with Chronic Heart Failure via ERK/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2,4,4'-Trihydroxydihydrochalcone and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2,4,4'-Trihydroxydihydrochalcone and its glycosidic forms. While direct comparative experimental data for this specific molecule and its glycosides are limited in publicly available literature, this document synthesizes existing data on structurally related dihydrochalcones and chalcones to provide a scientifically grounded analysis of their antioxidant, anti-inflammatory, and anticancer properties.
Executive Summary
This compound, an aglycone, is predicted to exhibit more potent biological activities compared to its glycoside derivatives. This is attributed to the presence of free hydroxyl groups, which are crucial for radical scavenging and interaction with biological targets. Glycosylation, the attachment of a sugar moiety, generally diminishes these activities by masking the functional hydroxyl groups. This guide presents available quantitative data, detailed experimental methodologies for key biological assays, and diagrams of the primary signaling pathways involved.
Data Presentation: Comparative Biological Activities
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and related compounds from various in vitro assays. Lower IC50 values indicate higher potency. Data for direct glycosides of this compound are inferred from studies on analogous compounds like phloretin (B1677691) and its glycosides.
| Compound/Derivative | Assay | Target/Cell Line | IC50 Value | Biological Activity | Reference |
| Phloretin (Aglycone) | DPPH Scavenging | - | < 50 µM | Antioxidant | [1] |
| ABTS Scavenging | - | < 25 µM | Antioxidant | [1] | |
| Superoxide Scavenging | - | < 50 µM | Antioxidant | [1] | |
| Phloridzin (Phloretin-2'-O-glucoside) | DPPH Scavenging | - | > 100 µM | Antioxidant | [1] |
| ABTS Scavenging | - | > 100 µM | Antioxidant | [1] | |
| Superoxide Scavenging | - | > 100 µM | Antioxidant | [1] | |
| Trilobatin (Phloretin-4'-O-glucoside) | DPPH Scavenging | - | ~75 µM | Antioxidant | [1] |
| ABTS Scavenging | - | ~50 µM | Antioxidant | [1] | |
| Superoxide Scavenging | - | ~75 µM | Antioxidant | [1] | |
| 2',4',4-Trihydroxychalcone | Anti-butyrylcholinesterase | - | 26.55 ± 0.55 µg/mL | Neuroprotective | [2] |
| 2',4-Dihydroxy-3-methoxychalcone | Lipoxygenase Inhibition | - | 63.4 µg/mL | Anti-inflammatory | [3] |
| 2',4',4-Trihydroxy-3-methoxychalcone | Cytotoxicity | HeLa (Cervical Cancer) | 8.53 µg/mL | Anticancer | [4] |
| Cytotoxicity | WiDr (Colon Cancer) | 2.66 µg/mL | Anticancer | [4] | |
| Cytotoxicity | T47D (Breast Cancer) | 24.61 µg/mL | Anticancer | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols to assess the antioxidant, anti-inflammatory, and cytotoxic activities of the specified compounds.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like methanol (B129727) or ethanol.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of each concentration of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance of the solution at approximately 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound's concentration.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). NO production is measured indirectly by quantifying nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory agent).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A negative control group without LPS stimulation should also be included.
-
-
Nitrite Measurement:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., sulfanilamide (B372717) in phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7, HCT116) to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Formazan (B1609692) Solubilization:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of blank wells (medium and MTT only) from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the formula: % Cell Viability = (Abs_sample / Abs_control) x 100
-
Determine the IC50 value, the concentration of the compound that inhibits cell viability by 50%.
-
Signaling Pathway Diagrams
The biological activities of dihydrochalcones and their glycosides are often mediated through the modulation of specific intracellular signaling pathways.
Antioxidant Response: The Nrf2-ARE Pathway
Many chalcones exert their antioxidant effects not only by direct radical scavenging but also by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5][6][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like chalcones can modify Keap1, leading to the release of Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.[5][6][7]
Caption: Nrf2-ARE antioxidant signaling pathway activated by this compound.
Anti-inflammatory Response: Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory effects of chalcones are frequently attributed to their ability to suppress the activation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][8][9] These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.
Caption: Inhibition of NF-κB and MAPK anti-inflammatory pathways by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of 2,4,4'-Trihydroxydihydrochalcone in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the biological activity and specificity of 2,4,4'-Trihydroxydihydrochalcone, a naturally occurring chalcone (B49325) found in plants like Dracaena cochinchinensis.[1] Through a comparative analysis with well-established bioactive compounds, resveratrol (B1683913) and quercetin (B1663063), this document aims to provide researchers with the necessary data to assess its potential utility and specificity in biological assays. The guide includes quantitative comparisons of antioxidant and anti-inflammatory activities, detailed experimental protocols, and an examination of its interactions with key signaling pathways.
Executive Summary
This compound demonstrates notable antioxidant and anti-inflammatory properties. However, its specificity is a critical consideration for its application in research and drug development. Chalcones as a class of compounds are known to be potential Pan-Assay Interference Compounds (PAINS), which can lead to non-specific results in high-throughput screening. This guide presents available data to aid in the evaluation of this compound's activity and offers insights into its potential mechanisms of action, while also highlighting the need for further comprehensive off-target screening to fully elucidate its specificity profile.
Comparative Analysis of Bioactivity
To contextualize the potency of this compound, its antioxidant and anti-inflammatory activities are compared with those of resveratrol and quercetin, two widely studied polyphenols known for their potent biological effects.
Antioxidant Activity
The antioxidant capacity is a key feature of many phenolic compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating greater antioxidant potential.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 (µg/mL) | IC50 (µM) | Notes |
| This compound | ~61.88 | ~239.6 | Data derived from a study on its antioxidant and enzyme inhibitory effects. |
| Resveratrol | ~15.54 | ~68.1 | IC50 values for resveratrol can vary between studies. |
| Quercetin | ~19.17 | ~63.4 | Quercetin is a potent antioxidant used as a positive control in many assays.[2] |
Disclaimer: The IC50 values presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions. They serve as a general reference for relative potency.
Anti-inflammatory Activity
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a standard in vitro assay to screen for anti-inflammatory activity.
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
| Compound | IC50 (µM) | Cell Line | Notes |
| This compound | Not available | - | Data for the specific isomer is limited. Other trihydroxychalcones have shown potent activity. |
| Resveratrol | ~21.5 | RAW 264.7 | Resveratrol is known to inhibit NO production through various mechanisms.[3] |
| Quercetin | Not available | BV-2 microglia | Quercetin effectively suppresses NO production and iNOS expression.[4] |
Disclaimer: The IC50 values presented are from different studies and experimental conditions.
Specificity and Potential for Off-Target Effects
A critical aspect of evaluating any bioactive compound is its specificity. While this compound exhibits desired biological activities, the broader class of chalcones has been identified as potential Pan-Assay Interference Compounds (PAINS). PAINS are compounds that can produce false-positive results in high-throughput screens through various non-specific mechanisms.
Considerations for Specificity:
-
Promiscuous Targeting: The chemical structure of chalcones can allow them to interact with multiple protein targets, leading to a broad range of biological effects that may not be related to a specific mechanism of action.[5]
-
Assay Interference: Chalcones have been reported to interfere with assay readouts through mechanisms such as aggregation, redox cycling, or fluorescence quenching.
Currently, there is a lack of publicly available data from broad kinase panel screening or other comprehensive off-target profiling specifically for this compound. Such studies are crucial to definitively assess its selectivity and potential for off-target effects. Researchers should exercise caution and employ secondary assays to validate any significant findings.
Modulation of Signaling Pathways
Chalcones are known to exert their biological effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to inflammation and other cellular processes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. Some chalcones have been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[6][7] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
Caption: Putative inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as p38, JNK, and ERK, is involved in cellular stress responses, proliferation, and apoptosis. Various chalcones have been demonstrated to inhibit the phosphorylation and activation of key kinases within these cascades, thereby modulating downstream cellular events.[8]
Caption: Potential modulation of MAPK signaling pathways by this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are generalized protocols for the key assays discussed in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Workflow:
Caption: Experimental workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Sample Preparation: Dissolve this compound, resveratrol, and quercetin in a suitable solvent (e.g., DMSO or methanol) to create stock solutions. Prepare a series of dilutions from the stock solutions.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound dilutions.
-
Add the DPPH solution to each well.
-
Include a blank (solvent + methanol) and a control (solvent + DPPH solution).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
NF-κB Luciferase Reporter Assay
This cell-based assay is used to quantify the activation of the NF-κB signaling pathway.
Workflow:
Caption: Workflow for the NF-κB luciferase reporter assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a plasmid with a constitutively expressed Renilla luciferase gene (for normalization).[2][9]
-
-
Compound Treatment: After 24-48 hours of transfection, pre-treat the cells with various concentrations of this compound, resveratrol, or quercetin for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6 hours).
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same sample.[2]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Determine the inhibitory effect of the compounds on NF-κB activation.
Conclusion
This compound presents as a promising bioactive compound with demonstrable antioxidant and potential anti-inflammatory activities. Its performance in in vitro assays suggests a potency that, in some cases, may be comparable to well-known polyphenols. However, the critical evaluation of its specificity is paramount. The potential for chalcones to act as Pan-Assay Interference Compounds necessitates a cautious interpretation of screening results and underscores the importance of secondary, mechanism-based assays for validation.
For researchers and drug development professionals, this compound warrants further investigation. Future studies should prioritize comprehensive off-target screening, including kinase panels and receptor binding assays, to build a detailed specificity profile. Elucidating its precise molecular interactions within the NF-κB and MAPK signaling pathways will further clarify its mechanism of action and therapeutic potential. This guide provides a foundational comparison to inform such future research and to aid in the strategic design of experiments involving this intriguing natural product.
References
- 1. This compound | C15H14O4 | CID 10801179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. A new synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), suppresses the Toll-like receptor 4-mediated inflammatory response through inhibition of the Akt/NF-κB pathway in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdn.usbio.net [cdn.usbio.net]
A Comparative Analysis of 2,4,4'-Trihydroxydihydrochalcone in Plant Extracts: A Guide for Researchers
An examination of the available scientific literature reveals that while 2,4,4'-Trihydroxydihydrochalcone has been identified as a constituent in several plant species, specific quantitative data on its concentration in various extracts is limited. This guide provides a comparative overview of its presence, alongside quantitative data for other prominent dihydrochalcones found in the same plant sources, offering a valuable resource for researchers, scientists, and drug development professionals.
This compound is a member of the dihydrochalcone (B1670589) subclass of flavonoids, which are known for their diverse biological activities. This compound has been reported in the resin of Dracaena cochinchinensis (Lour.) S.C.Chen, commonly known as "dragon's blood" resin, as well as in Dracaena draco and Soymida febrifuga.[1][2][3] While its presence is confirmed, a comprehensive quantitative comparison across different plant extracts is hampered by the lack of specific studies measuring its concentration.
However, to provide a valuable comparative context, this guide presents quantitative data for other major dihydrochalcones, namely loureirin A and loureirin B, which are also found in "dragon's blood" resin and have been subject to more extensive quantitative analysis.
Quantitative Comparison of Dihydrochalcones in Dracaena cochinchinensis Resin
The following table summarizes the presence of this compound and the quantified amounts of the related dihydrochalcones, loureirin A and loureirin B, in "dragon's blood" resin from Dracaena cochinchinensis.
| Compound | Plant Source | Plant Part | Extraction Method | Quantification Method | Concentration | Reference |
| This compound | Dracaena cochinchinensis | Resin ("Dragon's Blood") | Not specified in quantitative studies | Not specified in quantitative studies | Data not available | [3] |
| Loureirin A | Dracaena cochinchinensis | Resin ("Dragon's Blood") Capsules | Methanol, ultrasonic extraction | RP-HPLC | Varies significantly between manufacturers | [4] |
| Loureirin B | Dracaena cochinchinensis | Resin ("Dragon's Blood") Capsules | Methanol, ultrasonic extraction | RP-HPLC | Varies significantly between manufacturers | [4] |
| Loureirin A | Dracaena cochinchinensis | Resin ("Dragon's Blood") | Not specified | Capillary Zone Electrophoresis | 1.00-100 mg/L (Linear range) | [1] |
| Loureirin B | Dracaena cochinchinensis | Resin ("Dragon's Blood") | Not specified | Capillary Zone Electrophoresis | 0.50-100 mg/L (Linear range) | [1] |
Note: The concentrations of loureirin A and B can vary significantly depending on the source and processing of the "dragon's blood" resin.[4]
Experimental Protocols
While a specific validated method for the quantification of this compound is not detailed in the reviewed literature, a representative experimental protocol can be constructed based on established methods for other dihydrochalcones in plant resins.
Representative Protocol for Dihydrochalcone Quantification in Dracaena Resin
1. Sample Preparation and Extraction:
-
Grinding: A sample of the dried "dragon's blood" resin is finely ground to a homogenous powder.
-
Extraction: A precisely weighed amount of the powdered resin (e.g., 0.25 g) is placed in a flask.[4] Methanol (e.g., 25 mL) is added as the extraction solvent.[4]
-
Ultrasonication: The mixture is subjected to ultrasonic extraction for a defined period (e.g., 30 minutes) to ensure efficient extraction of the target compounds.[4]
-
Filtration: The resulting extract is filtered through a 0.45 µm membrane filter to remove particulate matter.[4]
2. Chromatographic Analysis (RP-HPLC):
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 200 mm) and a UV detector is used.[4]
-
Mobile Phase: A common mobile phase for separating dihydrochalcones is a gradient or isocratic mixture of acetonitrile (B52724) and water containing a small percentage of acid (e.g., 0.1% acetic acid) to improve peak shape.[4] A typical isocratic mobile phase could be acetonitrile:0.1% acetic acid (37:63, v/v).[4]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.
-
Detection: The UV detector is set to a wavelength where dihydrochalcones exhibit strong absorbance, typically around 280 nm.[4]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards of this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for dihydrochalcone quantification.
Potential Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many chalcones and dihydrochalcones have been shown to possess anti-inflammatory and anticancer properties through the inhibition of key signaling cascades. A plausible pathway, based on the activity of related compounds, is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. [Determination of loureirin A and loureirin B in dragon's blood by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H14O4 | CID 10801179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon’s Blood” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
Safety Operating Guide
Proper Disposal of 2,4,4'-Trihydroxydihydrochalcone: A Guide for Laboratory Professionals
The proper disposal of 2,4,4'-Trihydroxydihydrochalcone, a phenolic compound, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety and disposal information from SDSs of structurally similar hydroxychalcones and general laboratory guidelines for handling phenolic compounds. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to adhere to standard laboratory safety protocols. Based on information for related hydroxychalcones, this compound should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider an apron.
Engineering Controls:
-
Always handle the compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, a chemical fume hood is required.
Chemical and Physical Properties Summary
A summary of the key chemical and physical properties of the related compound 2',4',6'-Trihydroxydihydrochalcone is provided in the table below. This information is essential for a comprehensive understanding of the compound's characteristics.
| Property | Data |
| Molecular Formula | C15H14O4 |
| Molecular Weight | 258.27 g/mol |
| GHS Hazard Statements | H302: Harmful if swallowed[1] |
| H315: Causes skin irritation[1] | |
| H319: Causes serious eye irritation[1] | |
| H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials should be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and paper towels, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name "this compound" and any known hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Disposal Decision Workflow
Caption: Disposal Decision Workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
Essential Safety and Operational Protocols for Handling 2,4,4'-Trihydroxydihydrochalcone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds with limited specific safety data. This guide provides essential, immediate safety and logistical information for the handling of 2,4,4'-Trihydroxydihydrochalcone, drawing upon safety protocols for structurally similar chalcone (B49325) derivatives. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Face Shield | Conforming to EN166 or NIOSH approved[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, powder-free[1][2] | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat or Coveralls | Long-sleeved[1][2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | NIOSH approved[1] | Required when handling the powder outside of a chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt through to experimental use.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from incompatible materials, such as strong oxidizing agents.[1]
-
The storage area should be clearly labeled with the compound's name and any known hazard warnings.[1]
-
-
Preparation and Weighing :
-
All handling of the powdered compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Before beginning, ensure all required PPE is correctly worn.
-
Use a dedicated, clean spatula and weighing vessel.
-
Handle the powder gently to avoid generating dust.[1]
-
-
Experimental Use :
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled.
-
Work in a well-ventilated area.
-
-
Spill Management :
-
For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
In the event of a larger spill, evacuate the immediate area and follow your institution's established emergency procedures.[1]
-
Clean the spill area with an appropriate solvent and decontaminate all surfaces.[1]
-
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All solid waste contaminated with this compound (e.g., used weighing paper, contaminated gloves) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Solutions containing the compound should be collected in a separate, labeled liquid hazardous waste container.[1]
-
-
Waste Disposal :
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
